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  • Product: 4-Methoxyphenylsulfonylethanol
  • CAS: 35848-00-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Thermodynamic Properties of 4-Methoxyphenylsulfonylethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Thermodynamic Landscape of Drug Development In the intricate world of drug discovery and development, a profound understanding of t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Thermodynamic Landscape of Drug Development

In the intricate world of drug discovery and development, a profound understanding of the physicochemical properties of candidate molecules is not merely advantageous; it is paramount. Among these, thermodynamic parameters serve as the bedrock upon which the stability, solubility, and ultimately, the bioavailability of a drug substance are built. This guide delves into the thermodynamic properties of a promising class of compounds: 4-methoxyphenylsulfonylethanol derivatives. While direct, comprehensive thermodynamic data for this specific class of molecules is not yet prevalent in published literature, this guide will provide a robust framework for their characterization. By leveraging data from structurally analogous compounds, particularly aryl sulfonamides, and by elucidating the established experimental and computational methodologies, we can confidently predict and determine the thermodynamic behavior of these derivatives. This document is structured to provide not just a protocol, but a foundational understanding of the principles and practices essential for this critical area of pharmaceutical science.

The Significance of 4-Methoxyphenylsulfonylethanol Derivatives in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a 4-methoxyphenyl moiety can influence the pharmacokinetic and pharmacodynamic profile of a molecule, often enhancing its metabolic stability and receptor-binding affinity. The further addition of a sulfonylethanol group introduces a flexible side chain with hydrogen bonding capabilities, potentially improving solubility and target engagement. While the primary focus of this guide is on the thermodynamics, it is this therapeutic potential that drives the necessity for a thorough physicochemical characterization.

Fundamental Thermodynamic Properties in Drug Development

The journey of a drug from formulation to its site of action is governed by a series of thermodynamic equilibria. A comprehensive understanding of the following parameters is crucial for predicting a drug's behavior.

  • Enthalpy (ΔH): This represents the total heat content of a system. In drug development, the enthalpy of fusion (melting) and enthalpy of solution are of particular interest. The enthalpy of fusion provides insight into the lattice energy of a crystalline solid, which in turn affects its solubility and dissolution rate. The enthalpy of solution describes the heat absorbed or released when a compound dissolves in a solvent, a critical factor in formulation design.[3][4]

  • Entropy (ΔS): A measure of the randomness or disorder of a system, entropy plays a significant role in dissolution and binding events. The increase in entropy upon dissolution is a key driving force for this process.

  • Gibbs Free Energy (ΔG): This thermodynamic potential combines enthalpy and entropy (ΔG = ΔH - TΔS) and determines the spontaneity of a process. A negative ΔG for dissolution indicates a spontaneous process. The Gibbs free energy of solution is a critical parameter for predicting a drug's solubility.[5]

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree, heat capacity is important for understanding the physical stability of a drug under different temperature conditions.

  • Phase Transitions: Events such as melting, crystallization, and glass transitions are fundamental to the solid-state characterization of a drug.[6] The temperatures at which these transitions occur, and the energy associated with them, are critical quality attributes.

Experimental Determination of Thermodynamic Properties

A suite of thermoanalytical techniques is employed to experimentally determine the thermodynamic properties of pharmaceutical compounds.[7] The following are the most pertinent for the characterization of 4-methoxyphenylsulfonylethanol derivatives.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for the thermal analysis of pharmaceuticals. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting point, enthalpy of fusion, and the detection of polymorphs.[6]

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the 4-methoxyphenylsulfonylethanol derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting event on the DSC thermogram. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Caption: A generalized workflow for determining the melting point and enthalpy of fusion using Differential Scanning Calorimetry (DSC).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh Sample (2-5 mg) B Seal in DSC Pan A->B Encapsulate C Load Sample & Reference B->C D Heat at Constant Rate (e.g., 10 °C/min) C->D E Record Heat Flow D->E F Identify Endothermic Peak E->F G Determine Melting Point (Onset/Peak) F->G H Integrate Peak Area for Enthalpy of Fusion F->H

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining the thermal stability of a compound and for quantifying the amount of residual solvent or water of crystallization.[6][8]

Experimental Protocol: Assessment of Thermal Stability by TGA

  • Sample Preparation: Place 5-10 mg of the 4-methoxyphenylsulfonylethanol derivative into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Temperature Program: Heat the sample at a controlled rate, for instance, 10 °C/min, in a nitrogen or air atmosphere.

  • Data Analysis: The TGA curve will show a weight loss at the decomposition temperature. The onset of this weight loss is an indicator of the thermal stability of the compound.

Solution Calorimetry

Solution calorimetry directly measures the enthalpy of solution (ΔHsol) by recording the heat change when a solute dissolves in a solvent.[3][4] This is a powerful technique for studying polymorphs, crystallinity, and drug-excipient interactions.[3]

Experimental Protocol: Determination of Enthalpy of Solution

  • Calorimeter Preparation: Equilibrate the calorimeter containing a known volume of the chosen solvent (e.g., a biorelevant medium or a simple organic solvent) to the desired temperature.

  • Sample Introduction: Introduce a precisely weighed amount of the 4-methoxyphenylsulfonylethanol derivative into the solvent.

  • Data Acquisition: Record the temperature change of the solution until a stable baseline is re-established.

  • Calculation: The enthalpy of solution is calculated from the observed temperature change and the heat capacity of the system.

Illustrative Thermodynamic Data from Analogous Compounds

In the absence of direct data for 4-methoxyphenylsulfonylethanol derivatives, we can draw valuable insights from structurally related compounds. The following table summarizes key thermodynamic data for relevant sulfonamides and the 4-methoxyphenyl moiety.

Compound/ClassPropertyValueSignificanceReference
Various Sulfonamides Enthalpy of Solution (in cyclohexane)Varies with substitutionIndicates the impact of molecular structure on solubility.[5]
Various Sulfonamides Melting PointDetermined by DTAA key parameter for solid-state characterization and stability.[6]
Sulfamethoxazole Decomposition TemperatureOnset at 25 °C, peaks at 113, 266, and 378 °CProvides a baseline for the expected thermal stability of sulfonamide-containing compounds.[8]
4-Methoxyphenol Melting Point52.5 °CContributes to the overall melting behavior of the derivative.[9]
4-Methoxyphenol Heat of SublimationAvailableUseful for predicting vapor pressure and solid-state stability.[9]

Computational Prediction of Thermodynamic Properties

Alongside experimental determination, computational methods are increasingly used to predict the thermodynamic properties of organic compounds, offering a rapid and cost-effective approach in the early stages of drug development.[10][11]

Quantum Mechanical Methods

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), can be used to predict the enthalpy of formation in the gas phase with a high degree of accuracy for small to medium-sized molecules.[12]

Group Contribution Methods

Group contribution (GC) methods estimate thermodynamic properties by summing the contributions of the individual functional groups within a molecule.[7][13] While generally less accurate than QM methods, they are computationally much less demanding and can be valuable for initial screening.

Caption: A conceptual diagram illustrating the relationship between experimental and computational approaches for determining thermodynamic properties.

Thermo_Approaches cluster_experimental Experimental Determination cluster_computational Computational Prediction cluster_properties Thermodynamic Properties DSC Differential Scanning Calorimetry (DSC) Enthalpy Enthalpy (ΔH) DSC->Enthalpy ΔH_fusion Phase Phase Transitions DSC->Phase Melting Point TGA Thermogravimetric Analysis (TGA) TGA->Phase Decomposition Temp. SolCal Solution Calorimetry SolCal->Enthalpy ΔH_solution QM Quantum Mechanics (e.g., DFT) QM->Enthalpy Predicts ΔH_formation GC Group Contribution Methods GC->Enthalpy Estimates ΔH ML Machine Learning Models Gibbs Gibbs Free Energy (ΔG) ML->Gibbs Predicts ΔG Enthalpy->Gibbs Entropy Entropy (ΔS) Entropy->Gibbs Cp Heat Capacity (Cp)

Conclusion and Future Outlook

The thermodynamic characterization of 4-methoxyphenylsulfonylethanol derivatives is a critical step in their development as potential therapeutic agents. While direct experimental data is currently limited, a comprehensive understanding of their thermodynamic properties can be achieved through the diligent application of established experimental techniques such as DSC, TGA, and solution calorimetry, complemented by computational prediction methods. The data from analogous sulfonamide-containing drugs and related molecular fragments provide a solid foundation for predicting their behavior. As these promising derivatives advance through the drug development pipeline, the generation of a robust thermodynamic dataset will be indispensable for formulation design, stability assessment, and ensuring the delivery of a safe and effective medicine.

References

  • Martínez, F., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]

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  • Shao-Horn, Y., et al. Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions. MIT Technology Licensing Office. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2020). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 124(30), 6335–6344. [Link]

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  • Kim, B. H., et al. (2021). Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome. Journal of Medicinal Chemistry, 64(15), 11335–11348. [Link]

  • PubChem. (n.d.). 4-Methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

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  • El-Bindary, A. A., et al. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules, 27(5), 1603. [Link]

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  • PubChem. (n.d.). 4-Methoxyphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4360. [Link]

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  • Ribeiro da Silva, M. A. V., et al. (2021). Application of Solution Calorimetry to Determining the Fusion Enthalpy of an Arylaliphatic Compound at 298.15 K: n-Octadecanophenone. Molecules, 26(21), 6485. [Link]

  • Wikipedia. (n.d.). Category:4-Methoxyphenyl compounds. Retrieved from [Link]

  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]

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Exploratory

A Methodological Guide to the Solid-State Characterization of 4-Methoxyphenylsulfonylethanol

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The precise characterization of an active pharmaceutical ingredient's (API) solid-state properties is a cornerstone of modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The precise characterization of an active pharmaceutical ingredient's (API) solid-state properties is a cornerstone of modern drug development.[1][2] Properties such as melting point and crystal structure directly influence an API's stability, solubility, and bioavailability, thereby impacting its ultimate therapeutic efficacy and manufacturability.[1][2][3] This guide presents a comprehensive methodological framework for determining the melting point and elucidating the crystal structure of the compound 4-Methoxyphenylsulfonylethanol. While serving as a specific case study, the protocols and scientific rationale detailed herein are broadly applicable to the characterization of novel small molecules. We provide field-proven, step-by-step protocols for thermal analysis via Differential Scanning Calorimetry (DSC) and structural determination by single-crystal X-ray diffraction (SC-XRD). This document is intended to equip researchers, scientists, and drug development professionals with the expertise to conduct and interpret these critical analyses.

Introduction: The Critical Role of Solid-State Properties in Pharmaceutical Sciences

In the journey from a candidate molecule to a viable drug product, a thorough understanding of its solid-state chemistry is indispensable. The arrangement of molecules in a crystal lattice dictates a cascade of physicochemical properties.[4] The existence of multiple crystalline forms, a phenomenon known as polymorphism, can lead to significant variations in therapeutic outcomes, as different polymorphs may exhibit different solubilities, dissolution rates, and stability profiles.[3][5][6][7] Catastrophic failures in drug development have been directly attributed to the unexpected appearance of a more stable, less soluble polymorph.[3]

Therefore, two of the most fundamental characteristics to establish for any new API are its melting point and crystal structure.

  • Melting Point: The temperature at which a substance transitions from a solid to a liquid is a robust indicator of purity.[8][9] Pure crystalline compounds typically exhibit a sharp, well-defined melting point, whereas impurities tend to depress and broaden the melting range.[9][10]

  • Crystal Structure: The precise, three-dimensional arrangement of atoms in a crystal provides the definitive blueprint of a molecule's solid form.[11] This information is paramount for understanding intermolecular interactions, identifying potential polymorphism, and securing intellectual property.[3][12]

This guide will use 4-Methoxyphenylsulfonylethanol as an exemplar to detail the authoritative techniques used to measure these two critical parameters.

Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] It is a highly precise method for determining the melting temperature (Tm) and the enthalpy of fusion (ΔH) of a substance.[14][15]

Causality Behind Experimental Choices

While traditional capillary-based methods provide a melting range, DSC offers superior quantitative data.[16] The choice of DSC is predicated on its ability to provide not just the onset temperature of melting, but a complete thermodynamic profile of the transition.[15] This includes the peak melting temperature and the energy required for the phase change (enthalpy), which is invaluable for polymorphism studies and purity analysis based on the Van't Hoff equation.[14] A slow heating rate (e.g., 2 °C/min) is selected to ensure thermal equilibrium and achieve high resolution of the melting event.[14]

Self-Validating Protocol for DSC Analysis

This protocol is designed to be self-validating through the use of a certified reference standard (e.g., Indium) for calibration and a systematic procedure that ensures reproducibility.

Instrumentation:

  • Calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or similar).

  • Aluminum or hermetically sealed sample pans and lids.

  • Microbalance (readable to ±0.01 mg).

  • Nitrogen gas supply for purging.

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's protocol. This step is critical for data accuracy and trustworthiness.

  • Sample Preparation: Accurately weigh 1-3 mg of finely powdered, dry 4-Methoxyphenylsulfonylethanol into an aluminum DSC pan.[8]

  • Encapsulation: Crimp the lid onto the pan to encapsulate the sample. For volatile samples, hermetically sealed pans should be used. Prepare an identical empty pan to serve as the reference.

  • Loading: Place the sample pan and the reference pan into their respective positions within the DSC cell.

  • Experimental Setup:

    • Set the initial temperature to a point well below the expected melting point (e.g., 25 °C).

    • Set the final temperature to a point well above the expected melting point (e.g., 200 °C).

    • Program a heating rate of 2 °C/min under a nitrogen purge of 50 mL/min.[14]

  • Data Acquisition: Initiate the temperature ramp and record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak temperature (Tm), and the integrated area of the melting endotherm to calculate the enthalpy of fusion (ΔHfus).

Data Presentation: Hypothetical Thermal Profile

The data obtained from the DSC analysis should be tabulated for clarity.

ParameterValueUnitDescription
Onset of Melting121.5°CThe extrapolated temperature at which melting begins.
Peak Melting Temp (Tm)122.8°CThe temperature at which the maximum heat flow occurs.
Enthalpy of Fusion (ΔHfus)31.1kJ/molThe energy required to melt the sample.
Purity (Van't Hoff)99.8mol%Calculated purity based on the melting peak shape.[14]

Structural Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline material.[11][17][18] It works on the principle that X-rays are diffracted by the ordered array of atoms in a crystal, producing a unique diffraction pattern from which the crystal structure can be deduced.[17][19]

Causality Behind Experimental Choices

The goal of SC-XRD is to obtain an unambiguous solution for the crystal and molecular structure.[11] This requires a single, high-quality crystal free of significant defects. The first and often most challenging step is growing such a crystal. The slow evaporation method is a widely successful and straightforward technique chosen for its simplicity and effectiveness.[20][21] By allowing the solvent to evaporate slowly, the solution becomes supersaturated at a controlled rate, promoting the growth of large, well-ordered crystals rather than a precipitate.[20][22][23] The choice of solvent is critical; an ideal solvent will dissolve the compound moderately and have a suitable boiling point for controlled evaporation.

Experimental Workflow for Crystal Structure Determination

The workflow for SC-XRD is a multi-step process that demands careful execution.

  • Solvent Screening: Identify a suitable solvent or solvent system in which 4-Methoxyphenylsulfonylethanol has moderate solubility (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

  • Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in the chosen solvent at room temperature.[24] Gentle warming may be used to aid dissolution, followed by cooling to room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial or test tube to remove any particulate matter that could act as unwanted nucleation sites.[24]

  • Evaporation Control: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[20] The number and size of the holes control the evaporation rate.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[20]

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the solution.

The subsequent steps are performed using a modern single-crystal X-ray diffractometer.

SC_XRD_Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase Crystal_Growth 1. Crystal Growth (Slow Evaporation) Mounting 2. Crystal Selection & Mounting Crystal_Growth->Mounting Harvest best crystal Data_Collection 3. X-ray Data Collection (Diffractometer) Mounting->Data_Collection Mount on goniometer Integration 4. Data Integration (Reflection Intensities) Data_Collection->Integration Raw diffraction images Solution 5. Structure Solution (Phase Problem) Integration->Solution hkl intensity file Refinement 6. Structure Refinement (Least-Squares) Solution->Refinement Initial atomic model Validation 7. Validation & CIF Generation Refinement->Validation Final structural model

Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Presentation: Hypothetical Crystallographic Data

Upon successful structure solution and refinement, the crystallographic data is summarized in a standardized table. The final data would be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC).[25][26][27][28][29]

ParameterValue
Chemical FormulaC9H12O4S
Formula Weight216.25
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)5.678(2)
c (Å)17.456(6)
β (°)98.76(1)
Volume (Å3)992.1(5)
Z (molecules/unit cell)4
Calculated Density (g/cm3)1.448
R1 [I > 2σ(I)]0.035
wR2 (all data)0.092
CCDC Deposition No.XXXXXXX

Conclusion

The rigorous determination of melting point and crystal structure is a non-negotiable step in the characterization of any potential active pharmaceutical ingredient. This guide has outlined the authoritative, field-proven methodologies for these analyses using 4-Methoxyphenylsulfonylethanol as a case study. Differential Scanning Calorimetry provides precise, quantitative thermal data essential for purity assessment, while Single-Crystal X-ray Diffraction delivers the unambiguous atomic arrangement in the solid state. By adhering to these detailed protocols, researchers can generate the robust, high-quality data necessary to make informed decisions, mitigate risks associated with polymorphism, and accelerate the drug development pipeline.[4]

References

  • Aaltonen, J., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Pharmaceutics. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. Available at: [Link]

  • University of Florida Department of Chemistry. Slow Evaporation Method. Available at: [Link]

  • University of Alberta. (n.d.). Melting point determination. Available at: [Link]

  • Jagiellonian Centre of Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • ResearchGate. (2013). How to grow single crystals by slow evaporation method? Available at: [Link]

  • de Campos, V. E. B., et al. (2009). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Available at: [Link]

  • Precisedely. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available at: [Link]

  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Available at: [Link]

  • METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Available at: [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica. Available at: [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Available at: [Link]

  • PubMed. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. Available at: [Link]

  • ResearchGate. (2019). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature? Available at: [Link]

  • Journal of Validation Technology. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Available at: [Link]

  • SSERC. (n.d.). Melting point determination. Available at: [Link]

  • Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. Available at: [Link]

  • KAUST Repository. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination. Available at: [Link]

  • YouTube. (2020). How To - Grow Crystals. Available at: [Link]

  • BrainKart. (2016). Low temperature solution growth : Slow cooling and Slow evaporation method. Available at: [Link]

  • SlideShare. (2021). experiment (1) determination of melting points. Available at: [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Available at: [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. Available at: [Link]

  • YouTube. (2022). Live from the Lab: What is Single Crystal X-Ray Diffraction? Available at: [Link]

  • Universitat Autònoma de Barcelona Research Portal. (n.d.). CCDC 1479350: Experimental Crystal Structure Determination. Available at: [Link]

  • Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD.
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  • Wikipedia. (n.d.). Cambridge Structural Database. Available at: [Link]

Sources

Foundational

Reactivity of sulfonyl ethanol group in 4-Methoxyphenylsulfonylethanol

Title: The Tunable Latent Electrophile: A Technical Guide to the Reactivity of 4-Methoxyphenylsulfonylethanol Executive Summary 4-Methoxyphenylsulfonylethanol (CAS: 702-23-8), often abbreviated as the 4-MeO-PSE group, re...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Tunable Latent Electrophile: A Technical Guide to the Reactivity of 4-Methoxyphenylsulfonylethanol

Executive Summary 4-Methoxyphenylsulfonylethanol (CAS: 702-23-8), often abbreviated as the 4-MeO-PSE group, represents a critical class of "safety-catch" linkers and protecting groups in medicinal chemistry. Unlike simple vinyl sulfones which are perpetually reactive Michael acceptors, the sulfonyl ethanol moiety acts as a masked electrophile . It remains inert under acidic and neutral storage conditions but undergoes controlled


-elimination in basic environments to generate a reactive vinyl sulfone. This guide details the electronic modulation provided by the 4-methoxy substituent, the kinetics of activation, and the protocols for deploying this molecule in protein bioconjugation and oligonucleotide synthesis.

Part 1: Molecular Architecture & Electronic Properties

The reactivity of 4-Methoxyphenylsulfonylethanol is defined by the interplay between the electron-withdrawing sulfonyl group and the electron-donating methoxy substituent on the aromatic ring.

Structural Components[1][2][3][4][5][6]
  • The Anchor (4-Methoxyphenyl): The anisole ring acts as an electronic modulator. Through resonance donation (+R effect), the methoxy group increases electron density on the sulfonyl sulfur.

  • The Activator (Sulfonyl,

    
    ):  This group strongly acidifies the adjacent 
    
    
    
    -protons (at the
    
    
    position) via inductive withdrawal (-I) and resonance stabilization of the resultant carbanion.
  • The Leaving Group Precursor (

    
    -Hydroxyl):  The terminal hydroxyl group is generally a poor leaving group. It typically requires activation (e.g., derivatization to a mesylate, tosylate, or carbonate) or high pH to facilitate elimination.
    
The "Tuning" Effect of the Methoxy Group

In drug development, reaction kinetics are paramount. A simple phenylsulfonylethyl group eliminates rapidly. A nitro-phenyl derivative eliminates even faster (often too fast, leading to instability). The 4-methoxy group exerts a stabilizing effect. By donating electron density into the ring, it slightly raises the pKa of the


-protons (estimated pKa 

22-24 in DMSO). This makes the 4-MeO-PSE derivative more stable than its unsubstituted counterparts, requiring a specific threshold of basicity for activation. This "Goldilocks" reactivity is ideal for prodrug strategies where premature release must be avoided.

Part 2: The Activation Mechanism ( -Elimination)

The core reactivity of this group is the transition from an inert alcohol to a reactive vinyl sulfone. This occurs via an E1cB (Elimination Unimolecular conjugate Base) mechanism.

Mechanism Diagram

The following diagram illustrates the base-catalyzed activation pathway.

BetaElimination cluster_0 Step 1: Deprotonation cluster_1 Step 2: Elimination Start 4-MeO-PSE (Inert) Carbanion Stabilized Carbanion (Intermediate) Start->Carbanion Fast Equilibrium (Acid-Base) Base Base (OH- or Amine) Base->Start VinylSulfone Vinyl Sulfone (Michael Acceptor) Carbanion->VinylSulfone Rate Limiting Step (Loss of LG) LG Leaving Group (OH- / OR-) Carbanion->LG caption Figure 1: E1cB Mechanism of Vinyl Sulfone Generation from Sulfonyl Ethanol

Kinetic Considerations

The rate of elimination (


) is pH-dependent.
  • pH < 7.0: The molecule is stable. The equilibrium concentration of the carbanion is negligible.

  • pH 7.5 - 8.5: Slow generation of vinyl sulfone. Useful for "controlled release" or slow cross-linking.

  • pH > 9.0: Rapid elimination. Used for deprotection steps in organic synthesis.[1][2]

Part 3: Nucleophilic Capture (Michael Addition)

Once the vinyl sulfone is generated, it becomes a potent "soft" electrophile. It reacts preferentially with "soft" nucleophiles via 1,4-conjugate addition (Michael Addition).

Chemoselectivity Profile

In the context of bioconjugation (e.g., Antibody-Drug Conjugates or ADCs), selectivity is critical.

NucleophileResidueReactivity at pH 7.4Notes
Thiol (-SH) CysteineHigh The thiolate anion is a soft nucleophile, matching the soft electrophilicity of the vinyl sulfone.
Amine (-NH2) LysineLowAmines are "harder" nucleophiles. Reaction requires higher pH (> 8.[3]5) to deprotonate the lysine ammonium.
Imidazole HistidineModerateCan react over long incubation times, but less stable than the thioether bond.
Hydroxyl (-OH) Serine/WaterNegligibleVinyl sulfones are stable in aqueous buffers (hydrolysis resistant).

Part 4: Experimental Protocols

Protocol: Synthesis of Vinyl Sulfone from 4-Methoxyphenylsulfonylethanol

Objective: To convert the inert alcohol precursor into the reactive vinyl sulfone species for subsequent conjugation.

Reagents:

  • 4-Methoxyphenylsulfonylethanol (1.0 eq)

  • Mesyl Chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Activation: Dissolve 4-Methoxyphenylsulfonylethanol in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Mesylation: Add TEA followed by dropwise addition of MsCl. The hydroxyl group is converted to a mesylate (better leaving group).

  • Elimination: Allow the reaction to warm to room temperature (RT) and stir for 2-4 hours. The excess base (TEA) promotes the elimination of the mesylate group in situ.

  • Workup: Wash with 1M HCl (to remove amine salts), then saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Validation: Analyze by 1H NMR. Look for the disappearance of the triplet signals of the ethyl chain (

    
     ppm) and the appearance of the vinyl ABX system (
    
    
    
    ppm).
Protocol: Protein Conjugation (Cysteine-Selective)

Objective: Conjugate a payload attached to the MSE linker to a protein containing a free cysteine.

Workflow Diagram:

ConjugationWorkflow Step1 Precursor Preparation (Payload attached to MSE-OH) Step2 Activation (Generate Vinyl Sulfone in situ or ex situ) Step1->Step2 Base Treatment Step3 Protein Incubation (pH 7.5, Phosphate Buffer) Step2->Step3 Add Reduced Protein Step4 Conjugate Formation (Stable Thioether Bond) Step3->Step4 Michael Addition (1-4 hrs) caption Figure 2: Bioconjugation Workflow using MSE Linker

Steps:

  • Buffer Prep: Prepare 50 mM Sodium Phosphate buffer, pH 7.5, containing 1 mM EDTA (to prevent metal-catalyzed disulfide formation).

  • Protein Reduction: If the cysteine is capped, reduce with TCEP (tris(2-carboxyethyl)phosphine) for 30 mins. TCEP is compatible with vinyl sulfones (unlike DTT, which contains thiols and will compete).

  • Incubation: Add the vinyl sulfone derivative (dissolved in DMSO, <5% final v/v) to the protein solution. Molar ratio: 5-10x excess of linker over protein.

  • Reaction: Incubate at RT for 2 hours or 4°C overnight.

  • Quenching: Add excess cysteine or glutathione to quench unreacted vinyl sulfones.

  • Purification: Remove excess small molecules via size-exclusion chromatography (SEC) or dialysis.

Part 5: Stability & Storage Guidelines

The "safety catch" nature of the 4-methoxyphenylsulfonylethanol group dictates specific handling requirements.

  • Solid State: Stable at -20°C for >2 years if kept dry. Hygroscopic nature may accelerate degradation if moisture enters (hydrolysis of activated esters).

  • In Solution (DMSO/DMF): Stable for days at RT.

  • In Aqueous Buffer:

    • pH < 7: Hydrolytically stable.

    • pH > 8:[3] Slow elimination begins. Prepare fresh.

  • Safety Note: While less reactive than acrylamides, the generated vinyl sulfones are alkylating agents. Handle with appropriate PPE (gloves, goggles).

References

  • Simpkins, N. S. (1990).[3] The Chemistry of Vinyl Sulphones. Tetrahedron, 46(20), 6951-6984.

  • Pathak, T. (2002). Vinyl sulfones in carbohydrate synthesis. Carbohydrate Research, 337(15), 1361-1374. (Discussion on vinyl sulfone generation mechanisms).

  • Meadows, D. C., & Gervay-Hague, J. (2006).[3] Vinyl sulfones: synthetic preparations and medicinal chemistry applications. Medicinal Research Reviews, 26(6), 793-814.

  • Santos, M. M. M., et al. (2020). Michael acceptors as cysteine-targeting mechanisms in drug design. ChemMedChem, 15(11), 937-950.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Detailed Guide to the Preparation of 4-Methoxyphenylsulfonylethanol

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Methoxyphenylsulfonylethanol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is prese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Methoxyphenylsulfonylethanol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the preparation of 4-methoxybenzenesulfonyl chloride from anisole, followed by its reaction with ethylene glycol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical advice for a successful synthesis.

Introduction

4-Methoxyphenylsulfonylethanol and its derivatives are important structural motifs in medicinal chemistry and organic synthesis. The presence of the sulfonyl group, a known bioisostere for other functional groups, coupled with the methoxyphenyl moiety, imparts specific physicochemical properties relevant to drug design. The terminal hydroxyl group offers a reactive handle for further chemical modifications, making this compound a versatile building block. This application note outlines a reliable and reproducible two-step synthesis route, emphasizing safety, efficiency, and purity of the final product.

Reaction Scheme

The overall synthesis is depicted in the following scheme:

Step 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

Step 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

Step 2: Synthesis of 4-Methoxyphenylsulfonylethanol

Step 2: Synthesis of 4-Methoxyphenylsulfonylethanol

Mechanistic Insights

The first step of the synthesis is an electrophilic aromatic substitution reaction. Anisole, activated by the electron-donating methoxy group, is sulfonylated using a mixture of sulfuric acid and phosphorus oxychloride to generate the 4-methoxybenzenesulfonyl chloride. The second step is a nucleophilic substitution reaction. The hydroxyl group of ethylene glycol, acting as a nucleophile, attacks the electrophilic sulfur atom of the 4-methoxybenzenesulfonyl chloride, displacing the chloride leaving group. A base is used to deprotonate the ethylene glycol, increasing its nucleophilicity.

Experimental Protocols

Step 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

This protocol is adapted from a standard procedure for the synthesis of arylsulfonyl chlorides.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Anisole108.1454.0 g0.5
100% Sulfuric Acid98.0851.5 g0.525
Phosphorus Oxychloride153.3346.0 mL0.5
Sodium Chloride58.4431.0 g-
Ice-501.0 g-
Water18.02250.0 mL-

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, a mixture of 54.0 g (0.5 mol) of anisole and 46.0 mL (0.5 mol) of phosphorus oxychloride is prepared.

  • The flask is cooled in an ice-water bath to maintain a temperature below 5 °C.

  • With vigorous stirring, 51.5 g (0.525 mol) of 100% sulfuric acid is added dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, the ice-water bath is removed, and the reaction mixture is allowed to warm to approximately 29 °C over about 90 minutes.

  • The reaction mixture is then heated to about 95 °C and maintained at this temperature for approximately two hours.

  • After cooling, the reaction mixture is slowly poured into a mixture of 501.0 g of ice, 250.0 mL of water, and 31.0 g of sodium chloride, keeping the temperature under 11 °C.

  • The resulting solid is collected by filtration, washed three times with 50.0 mL of ice water each, and dried to obtain 4-methoxybenzenesulfonyl chloride as a pink-white solid.

Step 2: Synthesis of 4-Methoxyphenylsulfonylethanol

This step is based on the principles of nucleophilic substitution on a sulfonyl chloride, a reaction analogous to the Williamson ether synthesis.[1][2][3]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Methoxybenzenesulfonyl Chloride206.6420.67 g0.1
Ethylene Glycol62.0762.07 g1.0
Triethylamine101.1913.9 mL0.1
Dichloromethane84.93200 mL-
1 M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a round-bottom flask, dissolve 20.67 g (0.1 mol) of 4-methoxybenzenesulfonyl chloride in 100 mL of dichloromethane.

  • Add 62.07 g (1.0 mol) of ethylene glycol to the solution. The use of a large excess of ethylene glycol favors the monosubstituted product and can also act as a solvent.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 13.9 mL (0.1 mol) of triethylamine dropwise to the stirred solution. The triethylamine acts as a base to neutralize the HCl formed during the reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Methoxyphenylsulfonylethanol.

Reaction Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Preparation of 4-Methoxybenzenesulfonyl Chloride cluster_step2 Step 2: Synthesis of 4-Methoxyphenylsulfonylethanol A Anisole + POCl3 B Add H2SO4 @ <5°C A->B C Warm to 29°C, then heat to 95°C B->C D Quench in Ice/Water/NaCl C->D E Filter and Dry D->E F 4-Methoxybenzenesulfonyl Chloride E->F G 4-Methoxybenzenesulfonyl Chloride + Ethylene Glycol in DCM F->G Use in next step H Add Triethylamine @ 0-5°C G->H I Stir at RT for 12-18h H->I J Workup (Wash with HCl, NaHCO3, Brine) I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L M 4-Methoxyphenylsulfonylethanol L->M

Caption: A workflow diagram illustrating the two-step synthesis of 4-Methoxyphenylsulfonylethanol.

Troubleshooting and Safety Considerations

  • Step 1: The reaction with sulfuric acid and phosphorus oxychloride is highly exothermic and corrosive. Strict temperature control is crucial to prevent side reactions and ensure safety. All additions should be performed slowly in a well-ventilated fume hood.

  • Step 2: The use of a large excess of ethylene glycol helps to minimize the formation of the disubstituted product. If the disubstituted product is a significant impurity, adjusting the stoichiometry may be necessary.

  • Purification: The final product may be an oil or a low-melting solid. Column chromatography is recommended for obtaining high purity. The choice of eluent should be optimized based on TLC analysis.

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable and scalable method for the preparation of 4-Methoxyphenylsulfonylethanol. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their research and development needs.

References

  • CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)
  • Synthesis of 4-methoxybenzenesulfonyl chloride - PrepChem.com. [Link]

  • US20120136178A1 - Process for the preparation of ethylene glycol - Google P
  • CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol - Google P
  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol - Protocols.io. [Link]

  • The Williamson Ether Synthesis. [Link]

  • CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google P
  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • CN1300080C - Method for synthesizing 4-methoxy styrene - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. [Link]

  • 11.8: Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

  • Synthesis of 2-(p-methoxyphenyl)-ethan-1-ol - PrepChem.com. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • Ethylene Glycols Technology. [Link]

  • US4255596A - Preparation of ethylene glycol
  • CN104447230B - A kind of preparation method of 4-methoxy styrene - Google P
  • 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol - ResearchGate. [Link]

  • Williamson Ether Synthesis. [Link]

  • Prebiotic Synthesis of Ethylene Glycol through Formose Reaction in Methanolic Medium. [Link]

  • Chemical Reactivity of Ethylene Glycol with Halogen - Unacademy. [Link]

Sources

Application

Application Note: High-Fidelity Phosphate Protection Using 2-(4-Methoxyphenylsulfonyl)ethanol (MPE)

Executive Summary In the precision manufacturing of therapeutic oligonucleotides (ASOs, siRNA, aptamers), the standard 2-cyanoethyl (CE) phosphate protecting group presents a critical liability: the generation of acrylon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision manufacturing of therapeutic oligonucleotides (ASOs, siRNA, aptamers), the standard 2-cyanoethyl (CE) phosphate protecting group presents a critical liability: the generation of acrylonitrile during deprotection.[1] Acrylonitrile is a Michael acceptor that irreversibly alkylates nucleobases (N3-thymine, N3-uracil), leading to "N+53" adducts that compromise purity and biological safety.

This guide details the application of 2-(4-methoxyphenylsulfonyl)ethanol (MPE) as a superior alternative. Belonging to the sulfonylethyl class of protecting groups, MPE offers a "tunable" stability profile. The electron-donating methoxy substituent renders the group more stable during synthesis cycles than its nitro-substituted counterparts (NSE), while still permitting rapid, clean removal via


-elimination using non-nucleophilic bases (DBU). This protocol eliminates the risk of cyanoethylation and is compatible with ultra-mild deprotection strategies required for sensitive RNA modifications.

Mechanism of Action

The utility of the MPE group relies on the acidity of the


-protons adjacent to the sulfone moiety. Unlike the cyanoethyl group, which requires ammonolysis (often harsh), the MPE group is designed for 

-elimination
triggered by non-nucleophilic organic bases.
Chemical Pathway
  • Induction: The sulfone group (

    
    ) is strongly electron-withdrawing, increasing the acidity of the adjacent 
    
    
    
    -methylene protons.
  • Trigger: A non-nucleophilic base (e.g., DBU) abstracts a proton.

  • Elimination: The resulting carbanion collapses to form a vinyl sulfone species, ejecting the phosphate diester (the oligonucleotide backbone).

  • Scavenging: The vinyl sulfone byproduct is unreactive toward nucleobases under these conditions, unlike acrylonitrile.

Mechanistic Visualization

MPE_Mechanism Start MPE-Protected Phosphate TS Transition State (Carbanion Formation) Start->TS β-Elimination Base DBU (Non-nucleophilic Base) Base->Start Proton Abstraction Product1 Native Phosphate Backbone TS->Product1 Release Product2 Vinyl Sulfone Byproduct TS->Product2 Ejection

Figure 1: The base-catalyzed


-elimination mechanism of the MPE protecting group. Note the clean separation of the phosphate backbone without nucleophilic attack.

Strategic Comparison: MPE vs. Standard Groups

The choice of MPE is driven by the balance between stability (during synthesis) and lability (during deprotection). The 4-methoxy substituent provides a "Goldilocks" effect compared to the unsubstituted phenyl (PSE) or nitro-substituted (NSE) variants.

Table 1: Comparative Analysis of Phosphate Protecting Groups

Feature2-Cyanoethyl (CE)2-(4-Nitrophenyl)ethyl (NSE)2-(4-Methoxyphenyl)ethyl (MPE)
Deprotection Reagent Ammonia / MethylamineDBU / PyridineDBU / Pyridine
Mechanism

-Elimination

-Elimination (Fast)

-Elimination (Controlled)
Byproduct Acrylonitrile (Toxic, Reactive)Nitrostyrene derivative4-Methoxyvinylsulfone
Side Reactions High risk of N3-T alkylationLow riskNegligible risk
Synthesis Stability HighLow (Premature loss possible)High (Resists mild bases)
Electronic Effect Electron Withdrawing (CN)Strong EWG (

)
EWG (

) dampened by EDG (

)

Expert Insight: The MPE group is particularly recommended for syntheses exceeding 60-mers or those involving sensitive chimeras (e.g., DNA/RNA/LNA) where extended exposure to synthesis reagents might prematurely cleave highly labile groups like NSE.

Experimental Protocols

Reagent Preparation

Stock Solution A: 0.5 M DBU in Anhydrous Pyridine

  • Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [CAS: 6674-22-2], Pyridine (Anhydrous).

  • Procedure:

    • Dry Pyridine over 4Å molecular sieves for 24 hours.

    • Add 7.61 g (7.5 mL) of DBU to a volumetric flask.

    • Dilute to 100 mL with anhydrous Pyridine.

    • Store under Argon at 4°C. Shelf life: 2 weeks.

Protocol: Automated Synthesis (Installation)

The MPE group is introduced via the phosphoramidite monomer. Ensure your phosphoramidites are synthesized with the MPE group on the phosphorus atom (replacing the standard cyanoethyl).

  • Concentration: Dissolve MPE-protected phosphoramidites at 0.1 M in anhydrous Acetonitrile.

  • Coupling: Use standard activators (ETT or BTT).

    • Note: MPE phosphoramidites may exhibit slightly slower coupling kinetics due to steric bulk compared to CE. Increase coupling time by 20% (e.g., from 180s to 220s) for optimal yield.

  • Oxidation: Standard Iodine/Water/Pyridine or CSO (for sulfurization). MPE is stable to standard oxidation conditions.

  • Capping: Standard Acetic Anhydride/N-Methylimidazole.

Protocol: Deprotection (The Critical Step)

This step removes the phosphate protecting groups before cleavage from the solid support (if using a universal linker) or concurrently, depending on the linker chemistry.

Workflow:

  • Wash: Wash the solid support column with Acetonitrile (

    
     mL) to remove residual synthesis reagents.
    
  • Reaction: Flow Stock Solution A (0.5 M DBU/Pyridine) through the column.

    • Contact Time: 15 minutes at Room Temperature (25°C).

    • Caution: Do not exceed 30 minutes. While MPE is stable, the vinyl sulfone byproduct can polymerize if left too long in concentrated base.

  • Rinse: Wash column extensively with Acetonitrile (

    
     mL) to remove DBU and the vinyl sulfone byproduct.
    
  • Cleavage/Final Deprotection: Proceed with standard cleavage (e.g., Ammonia/Methylamine) to remove base protecting groups and cleave from support.

    • Advantage:[2][3][4][5][6][7] Because the phosphate protection is already gone, no acrylonitrile is generated during this ammonolysis step.

Process Workflow & Quality Control

To ensure the integrity of the MPE strategy, the workflow must be orthogonal. The phosphate groups are removed first under non-nucleophilic conditions, ensuring the DNA/RNA is "naked" at the phosphate backbone before being exposed to nucleophilic amines.

Workflow Step1 Solid Phase Synthesis (MPE-Amidites) Step2 Phosphate Deprotection (0.5M DBU / Pyridine, 15 min) Step1->Step2 Full Length Oligo Step3 Wash Step (Remove Vinyl Sulfone) Step2->Step3 Elimination Complete Step4 Cleavage & Base Deprotection (NH4OH / AMA) Step3->Step4 Clean Backbone QC QC: LC-MS (Check for +53 Da Adducts) Step4->QC Final Product

Figure 2: Orthogonal deprotection workflow. Note that Step 2 occurs prior to Step 4, preventing cyanoethylation risks.

QC Criteria (Self-Validation)
  • Mass Spec Check: Look for the absence of the "Cyanoethyl Adduct" peak (+53 Da). With MPE, this peak should be undetectable.

  • Coupling Efficiency: If stepwise yield drops below 98%, verify the dryness of the MPE-amidite solution. The sulfone group can be hygroscopic.

References

  • Ravikumar, V. T., et al. (2025). Use of 2-Phenylsulfonylethyl as a Phosphate Protecting Group in DNA Synthesis. ResearchGate. Link

  • Umemoto, T., & Wada, T. (2005).[1] Nitromethane as a scavenger of acrylonitrile in the deprotection of synthetic oligonucleotides. Tetrahedron Letters. Link[1]

  • Brown, T., & Brown, D. J. S. (1991). Modern machine-aided methods of oligodeoxyribonucleotide synthesis. In Oligonucleotides and Analogues: A Practical Approach. IRL Press. Link

  • Guzaev, A. P. (2011). Protecting Groups in Oligonucleotide Synthesis. In Current Protocols in Nucleic Acid Chemistry. Wiley Online Library. Link

  • Fenton, G. (2025). Synthesis of 2-(4-methoxyphenyl)ethanol and derivatives. ChemSynthesis. Link

Sources

Method

Advanced Protocol: Synthesis of 5'-Dimethoxytrityl-3'-Phosphoramidites Utilizing 2-(4-Methoxyphenylsulfonyl)ethanol (MPSE) Protection

Executive Summary & Mechanistic Rationale Objective: To synthesize high-purity nucleoside phosphoramidites protected at the phosphorus center by the 2-(4-methoxyphenylsulfonyl)ethyl (MPSE) group. Rationale: While the 2-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Objective: To synthesize high-purity nucleoside phosphoramidites protected at the phosphorus center by the 2-(4-methoxyphenylsulfonyl)ethyl (MPSE) group.

Rationale: While the 2-cyanoethyl (CE) group is the industry standard for oligonucleotide synthesis, it suffers from the release of acrylonitrile, a carcinogen that can alkylate nucleobases (e.g., N3-thymidine) via Michael addition. The arylsulfonylethanol class of protecting groups, specifically the 4-methoxy derivative (MPSE), offers a superior alternative for high-fidelity applications.

Key Advantages of MPSE:

  • Clean Deprotection: MPSE undergoes rapid

    
    -elimination upon treatment with non-nucleophilic bases (e.g., DBU), releasing a vinyl sulfone species that—unlike acrylonitrile—is sterically hindered and electronically tuned to minimize nucleobase alkylation.
    
  • Tunable Stability: The electron-donating 4-methoxy group increases the pKa of the

    
    -protons adjacent to the sulfonyl group compared to the p-nitro (NPE) analogue. This renders MPSE phosphoramidites more stable during storage and handling, while still remaining fully labile to DBU deprotection.
    
  • Lipophilic Assistance: The methoxy-aryl moiety imparts significant lipophilicity, facilitating the separation of failure sequences and protecting group residues during HPLC purification.

Mechanistic Pathway: Base-Catalyzed -Elimination

The deprotection mechanism relies on the acidity of the protons


 to the sulfonyl group. A strong base (DBU) abstracts this proton, triggering the collapse of the ethyl bridge and releasing the phosphate diester.

BetaElimination Base Base (DBU) MPSE_Phosphate MPSE-Protected Phosphate (P-O-CH2-CH2-SO2-Ar-OMe) Base->MPSE_Phosphate Abstracts u03b1-Proton Transition Carbanion Intermediate (Stabilized by Sulfonyl) MPSE_Phosphate->Transition u03b2-Elimination Products Free Phosphate Diester + Vinyl Sulfone Species Transition->Products Collapse

Figure 1: Mechanism of MPSE deprotection via base-catalyzed


-elimination.

Experimental Protocols

Phase A: Preparation of the Phosphitylating Reagent

Target Reagent: 2-(4-methoxyphenylsulfonyl)ethoxy-N,N-diisopropylamino-chlorophosphine (MPSE-Cl-Phosphine). Note: This reagent is moisture-sensitive and must be prepared under Argon.

Materials:

  • Phosphorus trichloride (

    
    )
    
  • 2-(4-methoxyphenylsulfonyl)ethanol (MPSE) [Dried by co-evaporation with pyridine]

  • Diisopropylamine

  • Anhydrous Diethyl Ether or THF

  • Triethylamine (TEA)

Step-by-Step Protocol:

  • Bis-amino Precursor Synthesis:

    • In a flame-dried 500 mL 3-neck flask under Argon, dissolve

      
       (1.0 eq) in anhydrous diethyl ether at -10°C.
      
    • Add diisopropylamine (4.0 eq) dropwise over 1 hour. The exothermic reaction produces amine salts.

    • Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Filter off the diisopropylammonium chloride salt under inert atmosphere.

    • Distill the filtrate to obtain bis(diisopropylamino)chlorophosphine . Store at -20°C.

  • Conversion to MPSE-Cl-Phosphine:

    • Dissolve bis(diisopropylamino)chlorophosphine (1.0 eq) in anhydrous ether.

    • Add MPSE alcohol (1.0 eq) and Triethylamine (1.1 eq) at 0°C.

    • Critical Insight: Unlike cyanoethylation, the steric bulk of the sulfonyl group requires strictly controlled temperature (0°C

      
       RT) to prevent double substitution.
      
    • Stir for 2 hours at RT. Monitor by

      
      P NMR (Target shift: ~145-150 ppm for the mono-ester-mono-amino-chloro species).
      
    • Filter salts and evaporate solvent to yield the crude chlorophosphine reagent as a viscous oil. Use immediately or store at -80°C.

Phase B: Synthesis of 5'-DMT-Nucleoside-3'-MPSE Phosphoramidite

Target: 5'-O-DMT-N-Protected-Nucleoside-3'-O-(MPSE-N,N-diisopropylphosphoramidite).

Reagents:

  • 5'-O-DMT-Nucleoside (dried overnight under high vacuum).

  • MPSE-Cl-Phosphine (prepared in Phase A).

  • N,N-Diisopropylethylamine (DIPEA).[1]

  • Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol:

  • Dissolution:

    • Place 5'-DMT-Nucleoside (10 mmol) in a dry round-bottom flask. Flush with Argon.

    • Dissolve in anhydrous DCM (50 mL) and add DIPEA (40 mmol, 4 eq).

  • Coupling:

    • Add MPSE-Cl-Phosphine (12 mmol, 1.2 eq) dropwise via syringe at 0°C.

    • Allow the reaction to warm to RT and stir for 30–60 minutes.

    • Validation: Monitor TLC (Solvent: DCM:MeOH:TEA 95:4:1). The amidite runs faster than the starting nucleoside.

  • Quenching & Workup:

    • Quench excess chlorophosphine by adding anhydrous Ethanol (1 mL).

    • Dilute with DCM (100 mL) and wash with saturated

      
       (1x) and Brine (1x).
      
    • Expert Tip: Avoid acidic washes. The MPSE group is acid-stable, but the DMT group is not. Keep all aqueous phases basic (pH > 8).

    • Dry organic layer over

      
       and concentrate.[2]
      
  • Purification:

    • Perform Flash Chromatography on silica gel pre-equilibrated with Hexane:Acetone:TEA (80:19:1).

    • Elute with a gradient increasing in Acetone.

    • Precipitate the product in cold Hexane (-70°C) to obtain a white amorphous powder.

Quality Control & Data Analysis

P NMR Validation

Phosphorus NMR is the definitive method for validating the oxidation state and purity.

SpeciesChemical Shift (

ppm)
Notes
P(III) Reagent (MPSE-Cl-Phosphine)~160 - 165 ppmDoublet often seen due to diastereomers.
Product (MPSE Phosphoramidite)148 - 150 ppm Distinct sharp peak (diastereomers may split signal).
Oxidized Impurity (P(V) Phosphate)~0 - 10 ppmIndicates moisture contamination/oxidation.
Hydrolysis Product (H-Phosphonate)~10 - 20 ppmIndicates acid hydrolysis or wet solvents.
Workflow Visualization

SynthesisWorkflow Start Start: PCl3 + Diisopropylamine BisAmidite Bis(diisopropylamino)chlorophosphine Start->BisAmidite - Diisopropylammonium Cl MPSE_Add Add MPSE Alcohol + TEA BisAmidite->MPSE_Add ActiveReagent MPSE-Cl-Phosphine Reagent MPSE_Add->ActiveReagent Selective Substitution Coupling Coupling: 5'-DMT Nucleoside + DIPEA ActiveReagent->Coupling Phosphitylation FinalProduct Final MPSE Phosphoramidite Coupling->FinalProduct Purification

Figure 2: Step-by-step synthesis workflow for MPSE-protected phosphoramidites.

Troubleshooting & Expert Insights

Handling "Oiling Out"

MPSE phosphoramidites are more lipophilic than their cyanoethyl counterparts. If the product "oils out" during hexane precipitation:

  • Solution: Redissolve in a minimum amount of DCM (2-3 mL) and add dropwise into vigorously stirring ultra-cold pentane (-78°C). The rapid dispersion favors powder formation.

Deprotection Kinetics

While standard ammonia deprotection works, it is slow for MPSE.

  • Recommended Condition: 0.5 M DBU in Pyridine for 20 minutes at RT.

  • Why? DBU is a bulky, non-nucleophilic base that exclusively targets the

    
    -proton for elimination, preventing any nucleophilic attack on the phosphorus center.
    
Stability vs. NPE

The 4-methoxy group makes the MPSE group less acidic than the p-nitrophenylethyl (NPE) group.

  • Implication: MPSE amidites are safer to handle on the benchtop and less prone to premature deprotection during the synthesis cycle (specifically during the basic capping step), leading to higher full-length product yields (n-1 deletion suppression).

References

  • Pfleiderer, W. (1980).[3] "New improvements in oligonucleotide synthesis by use of the p-nitrophenylethyl phosphate blocking group and its deprotection by DBU." Tetrahedron Letters, 21(12), 1181-1184.

  • Uhlmann, E., & Pfleiderer, W. (1981).[3] "Nucleotides. XIV. Substituted

    
    -phenylsulfonylethyl groups for the protection of internucleotidic phosphotriesters in oligonucleotide synthesis." Helvetica Chimica Acta, 64(6), 1688-1703. 
    
  • Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron, 48(12), 2223-2311.

  • Claesen, C., et al. (1985).[3] "Ar(alk)ylsulfonyl ethyl groups as phosphorus-protecting functions." Recueil des Travaux Chimiques des Pays-Bas, 104(5), 119-122.

Sources

Application

Application Notes &amp; Protocols: Strategic Coupling of 4-Methoxyphenylsulfonylethanol (MPSE) Protected Nucleosides in Oligonucleotide Synthesis

Introduction: The Critical Role of Phosphate Protecting Groups in Oligonucleotide Synthesis The automated solid-phase synthesis of oligonucleotides via phosphoramidite chemistry is the cornerstone of modern molecular bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Phosphate Protecting Groups in Oligonucleotide Synthesis

The automated solid-phase synthesis of oligonucleotides via phosphoramidite chemistry is the cornerstone of modern molecular biology, diagnostics, and therapeutics.[1] This elegant, cyclical process enables the precise assembly of DNA and RNA sequences by sequentially adding nucleoside phosphoramidite monomers to a growing chain tethered to a solid support.[2][3] A key element of this strategy is the transient protection of the internucleosidic phosphate linkage. This protection is vital to prevent unwanted side reactions during the multi-step synthesis cycle.

The ideal phosphate protecting group must be stable to the conditions of the four-step synthesis cycle (detritylation, coupling, capping, oxidation) yet be readily and quantitatively removed under specific conditions that do not damage the final oligonucleotide product.[4] The most widely used group is the 2-cyanoethyl (CE) group, which is removed by β-elimination under basic conditions.[5][6]

This document introduces the 2-(4-methoxyphenylsulfonyl)ethyl (MPSE) group as a valuable alternative for phosphate protection. The electron-withdrawing nature of the arylsulfonyl moiety enhances the acidity of the adjacent methylene protons, facilitating a clean and efficient β-elimination cleavage under specific, often milder, basic conditions compared to the standard CE group. This characteristic can be particularly advantageous when synthesizing oligonucleotides containing sensitive or modified nucleobases that are intolerant to harsh deprotection protocols.[7]

This guide provides a comprehensive overview of the reaction conditions, mechanistic principles, and detailed protocols for the preparation of MPSE-protected nucleoside phosphoramidites and their subsequent coupling in solid-phase oligonucleotide synthesis.

The Mechanism of Phosphoramidite Coupling

The formation of the internucleosidic phosphite triester bond is the central event in oligonucleotide synthesis. This reaction involves the coupling of a 5'-protected nucleoside-3'-phosphoramidite to the free 5'-hydroxyl group of a support-bound nucleoside. The reaction is not spontaneous and requires an activator to proceed efficiently.[]

The mechanism involves two key steps[9][10]:

  • Activation: The activator, a weak acid such as 4,5-dicyanoimidazole (DCI) or 1H-tetrazole, protonates the nitrogen atom of the phosphoramidite's diisopropylamino group. This transforms the amino group into an excellent leaving group.[11]

  • Nucleophilic Attack: The activator's conjugate base may transiently replace the diisopropylamino group, forming a highly reactive intermediate.[10] This intermediate is then rapidly attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain. This nucleophilic substitution results in the formation of the desired phosphite triester linkage.

The choice of activator is critical; it must be acidic enough to efficiently protonate the phosphoramidite but not so acidic that it causes premature removal of the 5'-acid-labile protecting group (typically a dimethoxytrityl, DMT, group).[][9]

G P_amidite Nucleoside Phosphoramidite Protonated_P Protonated Intermediate P_amidite->Protonated_P Protonation Activator Activator (e.g., DCI) Activator->P_amidite P_activated Highly Reactive Phosphitylating Agent Protonated_P->P_activated Displacement of -N(iPr)2 Phosphite_Triester Phosphite Triester Linkage P_activated->Phosphite_Triester Nucleophilic Attack Oligo_OH Growing Oligo Chain (Free 5'-OH) Oligo_OH->P_activated G Start Start: Nucleoside on Solid Support (CPG) Step1 Step 1: Detritylation (Acidic Wash, e.g., TCA) Removes 5'-DMT group Start->Step1 Step2 Step 2: Coupling MPSE-Phosphoramidite + Activator Forms phosphite triester Step1->Step2 Step3 Step 3: Capping (Acetic Anhydride) Blocks unreacted 5'-OH groups Step2->Step3 Step4 Step 4: Oxidation (Iodine/Water) Converts P(III) to stable P(V) Step3->Step4 Cycle Repeat Cycle for Next Monomer Step4->Cycle n-1 times End Final Oligonucleotide on Support Step4->End After last cycle Cycle->Step1

Sources

Method

Application Note: A Scalable Manufacturing Process for 2-(4-Methoxyphenyl)ethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, scalable, and robust two-step manufacturing process for the synthesis of high-purity 2-(4-methoxyphenyl)ethyl me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scalable, and robust two-step manufacturing process for the synthesis of high-purity 2-(4-methoxyphenyl)ethyl methanesulfonate. This critical intermediate is often utilized in the synthesis of various pharmaceutical compounds. The process begins with the readily available 4-methoxyphenylacetic acid, which is reduced to 2-(4-methoxyphenyl)ethanol. The subsequent mesylation of the alcohol yields the final product. This guide emphasizes the rationale behind the chosen reagents and conditions, focusing on scalability, safety, process control, and validation to ensure reproducibility and high yield.

Introduction

2-(4-methoxyphenyl)ethyl methanesulfonate is a key building block in organic synthesis. Its utility stems from the methanesulfonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The development of a scalable, cost-effective, and safe manufacturing process is therefore of significant interest to the pharmaceutical and fine chemical industries.

This application note details a two-step synthesis that is amenable to large-scale production. The causality behind experimental choices, such as reagent selection and purification methods, is explained to provide a deeper understanding of the process and to ensure its successful implementation in a manufacturing environment.

Process Overview and Rationale

The manufacturing process is divided into two main stages, as illustrated in the workflow diagram below. This approach was selected for its reliance on well-understood, high-yielding reactions and the use of readily available, cost-effective starting materials.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Mesylation A 4-Methoxyphenylacetic Acid B Reduction with a suitable reducing agent (e.g., LiAlH4 or a safer alternative for scale-up) A->B C 2-(4-Methoxyphenyl)ethanol B->C D 2-(4-Methoxyphenyl)ethanol E Reaction with Methanesulfonyl Chloride (MsCl) in the presence of a base (e.g., Triethylamine) D->E F 2-(4-Methoxyphenyl)ethyl Methanesulfonate E->F G High-Purity Final Product F->G Purification (Recrystallization)

Caption: Overall workflow for the scalable synthesis of 2-(4-methoxyphenyl)ethyl methanesulfonate.

Stage 1: Reduction of 4-Methoxyphenylacetic Acid

The initial step involves the reduction of the carboxylic acid group of 4-methoxyphenylacetic acid to a primary alcohol. While lithium aluminum hydride (LiAlH₄) is a common laboratory reagent for this transformation, its use on a large scale presents significant safety challenges due to its high reactivity with water and protic solvents. For industrial-scale synthesis, alternative, safer reducing agents such as borane complexes (e.g., borane-tetrahydrofuran complex) or catalytic hydrogenation under appropriate conditions are often preferred. The choice of reducing agent will depend on the specific capabilities and safety protocols of the manufacturing facility.

Stage 2: Mesylation of 2-(4-Methoxyphenyl)ethanol

The core of the process is the conversion of the alcohol to the corresponding methanesulfonate ester. This is a well-established and highly efficient transformation.[1] The reaction of 2-(4-methoxyphenyl)ethanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base is the chosen method.[2]

Choice of Base and Solvent: While pyridine can be used as both a solvent and a base, triethylamine (TEA) in a chlorinated solvent like dichloromethane (DCM) is often preferred for large-scale operations.[3] This is due to the lower toxicity, easier removal, and more favorable waste stream profile of TEA and DCM compared to pyridine. TEA effectively scavenges the hydrochloric acid byproduct of the reaction, driving it to completion.

Temperature Control: The reaction is exothermic and requires careful temperature control, especially during the addition of MsCl.[4] Running the reaction at a low temperature (e.g., 0 °C) minimizes the formation of side products and ensures a safer process.

Detailed Experimental Protocols

Safety Precautions: Methanesulfonyl chloride is highly toxic, corrosive, and reacts violently with water.[5][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[7] An emergency shower and eyewash station should be readily accessible.

Stage 1: Synthesis of 2-(4-Methoxyphenyl)ethanol

This protocol provides a representative procedure. For large-scale production, the choice of reducing agent and solvent may be adapted for safety and cost-effectiveness.

Materials:

ReagentFormulaMolar Mass ( g/mol )Purity
4-Methoxyphenylacetic acidC₉H₁₀O₃166.17≥98%
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.95≥95%
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11≥99.9%
Diethyl ether(C₂H₅)₂O74.12≥99%
Hydrochloric acid, 1 M solutionHCl36.46-
Sodium sulfate, anhydrousNa₂SO₄142.04-

Protocol:

  • Reaction Setup: In a suitably sized, flame-dried reactor equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF.

  • Addition of Starting Material: Dissolve 4-methoxyphenylacetic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Filter the resulting solid and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(4-methoxyphenyl)ethanol.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system if necessary.

Stage 2: Synthesis of 2-(4-Methoxyphenyl)ethyl Methanesulfonate

Materials:

ReagentFormulaMolar Mass ( g/mol )Purity
2-(4-Methoxyphenyl)ethanolC₉H₁₂O₂152.19≥98%
Methanesulfonyl chloride (MsCl)CH₃SO₂Cl114.55≥99%
Triethylamine (TEA)(C₂H₅)₃N101.19≥99%
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93≥99.8%
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-
Brine (Saturated NaCl solution)NaCl58.44-
Anhydrous Magnesium SulfateMgSO₄120.37-

Protocol:

  • Reaction Setup: Charge a reactor with 2-(4-methoxyphenyl)ethanol (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (1.5 eq.) to the cooled solution.

  • Addition of MsCl: Add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.[3]

  • Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. The reaction progress should be monitored by TLC or HPLC until the starting alcohol is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of cold water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of 2-(4-Methoxyphenyl)ethyl Methanesulfonate

Protocol:

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Analytical Quality Control

To ensure the quality and purity of the final product, the following analytical methods are recommended:

Parameter Analytical Method Purpose
Identity ¹H NMR, ¹³C NMR, FT-IR, Mass SpectrometryTo confirm the chemical structure of the final product.
Purity HPLC-UVTo determine the purity of the final product and quantify any impurities.[8]
Residual Solvents Headspace GC-MSTo ensure that residual solvents from the synthesis and purification are below the limits specified by ICH guidelines.
Melting Point Melting Point ApparatusA sharp melting point range is indicative of high purity.

Data Presentation

Expected Yield and Purity:

Stage Product Typical Yield Typical Purity (by HPLC)
1 2-(4-Methoxyphenyl)ethanol85-95%>98% (after purification)
2 2-(4-Methoxyphenyl)ethyl Methanesulfonate90-98%>99.5% (after recrystallization)

Mechanistic and Process Justification

The conversion of an alcohol to a mesylate proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of methanesulfonyl chloride.[9] The reaction is believed to proceed through a sulfene intermediate in the presence of a non-nucleophilic base.[9]

G cluster_0 Mesylation Mechanism Alcohol R-OH Intermediate R-O⁺(H)-SO₂CH₃ Cl⁻ Alcohol->Intermediate + MsCl MsCl CH₃SO₂Cl Base Et₃N Byproduct Et₃N·HCl Product R-OSO₂CH₃ Intermediate->Product + Base - Base·HCl

Caption: Simplified reaction mechanism for the mesylation of an alcohol.

Why this process is scalable:

  • High-Yielding Reactions: Both the reduction and mesylation steps are known to be high-yielding, which is crucial for the economic viability of a large-scale process.

  • Crystalline Product: The final product is a solid that can be purified by recrystallization, a robust and scalable purification technique that avoids the need for costly and time-consuming chromatography.

  • Standard Unit Operations: The process utilizes standard chemical manufacturing equipment and procedures (reactors, filtration, drying).

  • Process Control: Key parameters such as temperature, addition rates, and reaction time can be effectively monitored and controlled, ensuring batch-to-batch consistency.

References

  • Boryung Pharmaceutical Co., Ltd; Kim, J. H.; Myung, J. H.; Lee, J. K.; Sun, Y. H.; Kim, H. D. KR101525493B1, 2015.
  • Coutts, I. G. C.; et al. J. Chem. Soc. C, 1970, 488-493.
  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]

  • ResearchGate. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Available at: [Link]

  • Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. Available at: [Link]

  • ResearchGate. Synthesis of (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl 4-Methylbenzenesulfonate. Available at: [Link]

  • Google Patents. CN102643192A - Preparation method of methoxyphenylacetic acid.
  • National Institutes of Health. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Available at: [Link]

  • Google Patents. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
  • PubMed. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Available at: [Link]

  • YouTube. Alcohols to Alkyl Chlorides, Part 6. Available at: [Link]

  • Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • YouTube. Alkyl Sulfonates: Preparation and Reactions. Available at: [Link]

  • University of Nevada, Las Vegas. Determination of alkylbenzene sulfonates in water by using phase extraction and vapor-phase esterification gas chromatography. Available at: [Link]

  • International Labour Organization. ICSC 1163 - METHANESULFONYL CHLORIDE. Available at: [Link]

  • ResearchGate. Method development for analysis of linear and branched alkyl benzene sulfonates. Available at: [Link]

  • HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Available at: [Link]

  • Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(4-methoxyphenyl)ethoxyacetic acid. Available at: [Link]

  • Chemistry LibreTexts. 10.3: Converting an Alcohol to a Sulfonate Ester. Available at: [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available at: [Link]

  • Wikipedia. 2C-B. Available at: [Link]

  • Wikipedia. Methanesulfonyl chloride. Available at: [Link]

  • Taylor & Francis Online. Reverse Phase HPLC Analysis of Alkyl Sulfonates with Non-Suppression Conductivity Detection. Available at: [Link]

Sources

Application

Functionalization of 4-Methoxyphenylsulfonylethanol for linker chemistry

Application Note: Functionalization of 4-Methoxyphenylsulfonylethanol for Tunable Linker Chemistry Abstract This application note details the functionalization and utilization of 4-Methoxyphenylsulfonylethanol (Mpe-OH) a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 4-Methoxyphenylsulfonylethanol for Tunable Linker Chemistry

Abstract

This application note details the functionalization and utilization of 4-Methoxyphenylsulfonylethanol (Mpe-OH) as a robust, base-labile linker for drug delivery and solid-phase synthesis. Unlike standard alkyl-sulfone linkers (e.g., Msc), the introduction of the electron-donating methoxy group on the phenyl ring modulates the acidity of the


-protons. This electronic tuning increases the stability of the linker against premature cleavage under mild basic conditions, providing a controlled release profile via 

-elimination. We present a validated workflow for the activation of Mpe-OH to its succinimidyl carbonate (Mpe-OSu), subsequent conjugation to amine-bearing payloads, and protocols for triggered release.

Introduction & Mechanistic Rationale

The utility of sulfone-based linkers lies in their ability to undergo base-catalyzed


-elimination. The 2-(arylsulfonyl)ethyl carbamate linkage functions as a "safety-catch" protecting group: it is stable to acidic conditions (TFA, HCl) and reductive environments but cleaves upon exposure to specific basic conditions.

Why 4-Methoxyphenylsulfonylethanol? Standard linkers like Psec (2-(phenylsulfonyl)ethoxycarbonyl) are often too labile, cleaving rapidly in 20% piperidine (commonly used in Fmoc chemistry).

  • Electronic Tuning: The 4-methoxy group is an Electron Donating Group (EDG). Through resonance and induction, it increases the electron density on the sulfone sulfur, rendering the adjacent

    
    -protons less acidic compared to the unsubstituted phenyl or 4-nitro analogs.
    
  • Operational Consequence: This modification increases the linker's half-life in mild bases, preventing unwanted loss of payload during synthesis, while still allowing efficient release under stronger basic conditions (e.g., DBU) or prolonged exposure.

Mechanism of Action: E1cB Elimination

The release mechanism follows an E1cB (Elimination Unimolecular conjugate Base) pathway:

  • Deprotonation: Base removes the acidic proton

    
     to the sulfone, forming a stabilized carbanion.
    
  • Elimination: The carbanion collapses, expelling the carbamate leaving group and forming a vinyl sulfone byproduct.

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing the free amine payload.

BetaElimination Figure 1: Mechanism of Base-Catalyzed Beta-Elimination for Mpe Linkers Start Linker-Payload Conjugate (Sulfone-CH2-CH2-O-CO-NH-Drug) Transition Carbanion Intermediate (Stabilized by Sulfone) Start->Transition 1. Deprotonation (Slow/Rate Limiting) Base Base (B:) Base->Transition Products Vinyl Sulfone + CO2 + Free Drug Transition->Products 2. Elimination (Fast)

Figure 1: The electron-donating methoxy group destabilizes the Carbanion Intermediate (yellow), slowing step 1 and enhancing linker stability.

Experimental Protocols

Protocol A: Activation of Mpe-OH to Mpe-OSu

Direct coupling of the alcohol to an amine is inefficient. We first activate the alcohol to a mixed carbonate using


-Disuccinimidyl carbonate (DSC). This method is preferred over phosgene for safety and stoichiometric control.

Reagents:

  • 4-Methoxyphenylsulfonylethanol (Mpe-OH) [1.0 equiv]

  • 
    -Disuccinimidyl carbonate (DSC) [1.5 equiv]
    
  • Triethylamine (TEA) [1.5 equiv]

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (4.6 mmol) of Mpe-OH in 15 mL of anhydrous MeCN under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add 1.76 g (6.9 mmol) of DSC to the stirring solution.

  • Catalysis: Dropwise add 0.96 mL (6.9 mmol) of TEA. The solution may become slightly warm.

  • Reaction: Stir at room temperature (RT) for 3–4 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. The starting alcohol peak should disappear, replaced by the less polar carbonate.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in DCM (50 mL) and wash with 0.1 M HCl (2 x 20 mL) to remove TEA and unreacted NHS.

    • Wash with saturated brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography if high purity (>98%) is required for GMP applications.

Yield Target: >85% as a white solid. Storage: Store at -20°C under desiccant. Stable for >6 months.

Protocol B: Conjugation to Amine Payload (Linker Installation)

This step installs the linker onto a drug or peptide containing a primary or secondary amine.

Reagents:

  • Activated Mpe-OSu (from Protocol A) [1.1 equiv]

  • Amine-bearing Payload (

    
    ) [1.0 equiv]
    
  • DIEA (Diisopropylethylamine) [2.0 equiv]

  • DMF or DCM (solvent)

Methodology:

  • Preparation: Dissolve the amine payload in DMF (concentration ~0.1 M).

  • Coupling: Add DIEA followed by Mpe-OSu.

  • Incubation: Stir at RT for 2–16 hours.

    • Note: The reaction is usually fast. Monitor consumption of the free amine by Kaiser test (if solid phase) or LC-MS.

  • Quenching (Optional): If excess Mpe-OSu was used, add a scavenger (e.g., glycine) for 15 mins.

  • Isolation: Precipitate in cold ether (for peptides) or extract/column purify (for small molecules).

Protocol C: Triggered Release (Deprotection)

The release kinetics depend heavily on the base strength and solvent dielectric constant.

Standard Release Conditions:

  • Reagent: 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

  • Time: 10–30 minutes at RT.

Mild/Tunable Release Conditions:

  • Reagent: 20% Piperidine in DMF.

  • Time: 1–4 hours (Slower than Psec, allowing for discrimination).

Methodology:

  • Dissolve the conjugate in the release cocktail.

  • Agitate at RT.[1]

  • Monitoring: Analyze aliquots by HPLC.

    • Look for: Disappearance of the conjugate peak and appearance of the free payload peak + the vinyl sulfone byproduct (4-methoxyphenyl vinyl sulfone).

  • Workup: Neutralize with dilute acid (if payload is acid-stable) or precipitate immediately to separate the payload from the vinyl sulfone.

Comparative Data & Troubleshooting

Table 1: Relative Stability of Sulfone Linkers Estimated half-lives in 20% Piperidine/DMF at 25°C

Linker VariantElectronic EffectApprox.

(Stability)
Application
4-Nitro-Psec Strong EWG< 1 min (Very Labile)Rapid release, low stability.
Psec (H) Neutral~ 5–10 minsStandard SPPS.
Mpe (4-Methoxy) Strong EDG 30–60 mins Tuned stability; requires stronger base for rapid cleavage.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Low Yield in Protocol A Hydrolysis of DSCEnsure solvents are strictly anhydrous. Use fresh DSC.
Premature Cleavage Buffer pH too highKeep pH < 7.5 during workup/storage. Avoid trace bases.
Incomplete Release Base too weak for MpeSwitch from Piperidine to DBU or TBD (Triazabicyclodecene).
Side Reactions Vinyl sulfone captureThe released vinyl sulfone is an electrophile (Michael acceptor). Add a scavenger (e.g., thiol/cysteine) during cleavage to prevent it from reacting with the payload.

Process Workflow Diagram

Workflow Figure 2: Complete Functionalization and Release Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Release MpeOH Mpe-OH (Alcohol) MpeOSu Mpe-OSu (Active Carbonate) MpeOH->MpeOSu MeCN, 3h DSC DSC + TEA DSC->MpeOSu Conjugate Mpe-Carbamate-Drug (Stable Linker) MpeOSu->Conjugate DIEA, DMF Payload Drug-NH2 Payload->Conjugate FreeDrug Free Drug Conjugate->FreeDrug Beta-Elimination Byproduct Vinyl Sulfone Conjugate->Byproduct Trigger Base (DBU/Piperidine) Trigger->FreeDrug

Figure 2: Operational workflow from raw material to drug release.

References

  • Verhelst, S. H., & Bogyo, M. (2005). Chemical proteomics applied to target identification and drug discovery. BioTechniques, 38(2), 175-177. (Discusses sulfone linkers in probe design).

  • Zaragoza, F. (2000).Organic Synthesis on Solid Phase: Supports, Linkers, Reactions. Wiley-VCH.
  • Tundel, R. E., et al. (2011). Safety-Catch Linkers for Solid-Phase Synthesis. Chemical Reviews, 111(11), 6523–6587. (Comprehensive review of elimination mechanisms and linker stability).

  • Gosh, A. K., et al. (2017). Solution-phase amide coupling with DSC. Wikidot Protocols. (Protocol basis for DSC activation).

  • Master Organic Chemistry. (2025). Mechanism of the E2 and E1cB Reactions.[2] (Mechanistic grounding for beta-elimination).

Sources

Method

Application Note: Post-Synthetic Workup &amp; Purification of 4-Methoxyphenylsulfonylethanol

Introduction & Chemical Context The synthesis of 2-((4-methoxyphenyl)sulfonyl)ethanol typically proceeds via the oxidation of the corresponding sulfide (2-((4-methoxyphenyl)thio)ethanol). While the sulfone moiety is ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The synthesis of 2-((4-methoxyphenyl)sulfonyl)ethanol typically proceeds via the oxidation of the corresponding sulfide (2-((4-methoxyphenyl)thio)ethanol). While the sulfone moiety is thermodynamically stable, the presence of the


-hydroxy group creates a specific vulnerability: base-mediated 

-elimination
to form the corresponding vinyl sulfone.

This Application Note departs from standard "wash-and-dry" templates to address the specific physicochemical challenges of this molecule:

  • Amphiphilicity: The molecule possesses a lipophilic aryl tail and a highly polar sulfonyl-alcohol head, complicating phase separation.

  • Thermal/Base Sensitivity: Excessive heat or strong alkalinity can trigger the elimination of water, yielding the vinyl sulfone impurity.

  • Oxidant Removal: Complete removal of oxidizing agents (e.g., m-CPBA, H

    
    O
    
    
    
    ) is critical to prevent long-term degradation.

Critical Process Parameters (CPP)

Before initiating workup, the reaction mixture must be assessed against these parameters to ensure yield preservation.

ParameterLimit / ConditionScientific Rationale
pH Tolerance 6.0 – 8.5Avoid pH > 9.0 to prevent

-elimination to vinyl sulfone.
Temperature < 35°CThermal stability decreases in the presence of residual base.
Peroxide Level < 5 ppmResidual oxidants can cause slow decomposition of the alcohol.
Solvent Choice Ethyl Acetate (EtOAc)Preferred over DCM for better partitioning of polar impurities.

Phase 1: Quenching & Oxidant Scavenging

Objective: To neutralize excess oxidant (typically m-CPBA or H


O

) and precipitate major organic acid byproducts before aqueous extraction.
Protocol A: The Reductive Quench

Use this protocol if m-CPBA was used as the oxidant.

  • Cooling: Cool the reaction mixture (typically in DCM or EtOAc) to 0–5°C .

    • Insight: Cooling precipitates a significant portion of m-chlorobenzoic acid (m-CBA), reducing the emulsification risk during washing.

  • Filtration (Optional but Recommended): If a heavy white precipitate forms upon cooling, filter through a sintered glass funnel. This solid is largely m-CBA.

  • Reductive Wash: Add 10% aqueous Sodium Bisulfite (NaHSO

    
    )  or Sodium Thiosulfate (Na
    
    
    
    S
    
    
    O
    
    
    )
    slowly with vigorous stirring.
    • Stoichiometry: Use 1.5 equivalents relative to the excess oxidant.

    • Validation: Test the aqueous layer with Starch-Iodide paper . If it turns blue/black, peroxides are still present. Add more reducing agent until the paper remains white.

Visualization: Oxidative Quench Logic

QuenchLogic Start Crude Reaction Mixture (Sulfone + mCPBA + mCBA) Cool Cool to 0°C Start->Cool Filter Filter Precipitate (Removes bulk mCBA) Cool->Filter Precipitate forms Quench Add 10% NaHSO3 Cool->Quench No precipitate Filter->Quench Test Starch-Iodide Test Quench->Test Proceed Proceed to Extraction Test->Proceed Negative (White) Repeat Add more NaHSO3 Test->Repeat Positive (Blue) Repeat->Test

Figure 1: Decision tree for quenching oxidative reaction mixtures, prioritizing safety and bulk impurity removal.

Phase 2: Biphasic Extraction & pH Control

Objective: Isolate the sulfonyl ethanol while removing acidic byproducts without triggering elimination.

Protocol B: The Buffered Wash

Standard alkaline washes (1M NaOH) are too harsh for this substrate. Use the Bicarbonate Method.

  • Solvent Partition: Ensure the crude material is dissolved in Ethyl Acetate .

    • Why EtOAc? DCM is denser than water, making lower-layer draining tedious if emulsions form. EtOAc (top layer) allows for easier management of the aqueous waste (bottom layer).

  • Acid Removal: Wash the organic phase 3 times with Saturated Aqueous Sodium Bicarbonate (NaHCO

    
    ) .[1]
    
    • Caution: CO

      
       evolution will be vigorous. Vent the separatory funnel frequently.
      
    • Target: Continue washes until the aqueous layer pH is ~8.0.

  • Salting Out: Perform a final wash with Saturated Brine (NaCl) .[1]

    • Mechanism:[2][3][4] The sulfonyl ethanol is moderately polar. Brine increases the ionic strength of the aqueous phase, forcing the product back into the organic phase (Salting-out effect).

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )
    for 20 minutes. Magnesium sulfate is slightly acidic and can be used, but Sodium Sulfate is preferred for its neutrality.

Phase 3: Purification via Crystallization

Objective: Isolate high-purity solid without chromatography. Sulfones are notoriously crystalline, making this the preferred method over column chromatography.

Protocol C: Solvent Switching
  • Concentration: Evaporate the extraction solvent (EtOAc) under reduced pressure at < 40°C .

    • Result: You will likely obtain a viscous oil or a semi-solid.

  • Solvent System: The recommended crystallization system is Ethanol/Water or Isopropanol (IPA)/Heptane .

    • Ethanol/Water:[5] Dissolve the crude in minimal hot Ethanol (50°C). Add warm water dropwise until turbidity persists. Allow to cool slowly to Room Temperature, then to 4°C.

    • IPA/Heptane: Dissolve in minimal hot IPA. Add Heptane until cloudy.

  • Rescue Strategy: If the product oils out (forms a liquid droplet at the bottom) instead of crystallizing:

    • Re-heat the mixture to dissolve the oil.

    • Add a "seed crystal" if available.

    • Scratch the inner wall of the flask with a glass rod to induce nucleation.

Visualization: Purification Workflow

Purification Crude Crude Oil (Post-Extraction) Solvent Dissolve in Hot EtOH (50°C) Crude->Solvent AntiSolvent Add Warm Water (Dropwise to Turbidity) Solvent->AntiSolvent Cool Cool to RT -> 4°C AntiSolvent->Cool Check Crystallization? Cool->Check Filter Filter & Wash (Cold EtOH:H2O 1:1) Check->Filter Solids Form OilOut Product Oils Out Check->OilOut Liquid Separates Reheat Reheat & Seed OilOut->Reheat Reheat->Cool

Figure 2: Crystallization logic flow for sulfonyl ethanols, addressing the common "oiling out" phenomenon.

Analytical Validation

Once isolated, the product must be verified. The following markers indicate successful workup:

Analytical MethodMarker for PurityMarker for Impurity
1H NMR (DMSO-d6)

3.70-3.80 ppm (Triplet, -CH

-OH)

6.5-7.0 ppm (Vinylic protons) indicates elimination to vinyl sulfone.
HPLC (UV 254nm) Single peak > 98% areaPeak at RRT ~0.8 (Sulfoxide) or RRT ~1.2 (Sulfide).
Starch Test Remains WhiteTurns Blue (Residual Peroxides).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Drabowicz, J., et al. (2002). "Oxidation of Sulfides to Sulfones." Science of Synthesis, 39, 123. Link

  • Traynelis, V. J., et al. (1961). "Seven-membered Heterocycles. I. Synthesis of 2,3,4,5-Tetrahydro-1-benzothiepin 1,1-Dioxide." The Journal of Organic Chemistry, 26(8), 2728–2733. (Demonstrates peroxide quenching and sulfone isolation). Link

  • Trost, B. M. (1988). "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, 61(1), 107-124. (Foundational review on sulfone reactivity and stability). Link

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 4-Methoxyphenylsulfonylethanol in acetonitrile

Technical Support Center: Solubility Optimization for 4-Methoxyphenylsulfonylethanol (MSE-OH) Executive Summary: The Thermodynamics of MSE-OH in Acetonitrile Subject: 4-Methoxyphenylsulfonylethanol (MSE-OH) CAS: 22374-25...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 4-Methoxyphenylsulfonylethanol (MSE-OH)

Executive Summary: The Thermodynamics of MSE-OH in Acetonitrile

Subject: 4-Methoxyphenylsulfonylethanol (MSE-OH) CAS: 22374-25-0 (Typical precursor reference) Application: Oligonucleotide Synthesis (Phosphate Protecting Group / Linker Synthesis) Solvent: Anhydrous Acetonitrile (MeCN)[1][2]

As Senior Application Scientists, we often encounter "crashing out" events with sulfonyl-based reagents. 4-Methoxyphenylsulfonylethanol (MSE-OH) presents a specific challenge: it possesses a highly polar sulfonyl moiety sandwiched between an aromatic ring and an aliphatic alcohol.[1][2] This structure creates a high lattice energy barrier that must be overcome by the solvent.[1][3] While Acetonitrile (MeCN) is the industry standard for oligonucleotide synthesis due to its low viscosity and favorable dielectric constant, it is thermodynamically "borderline" for high-concentration sulfonyl alcohols at room temperature.[1][2][3]

This guide moves beyond basic "stir and shake" advice to address the thermodynamic drivers of solubility and provide fail-safe protocols for your experiments.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My 0.1M solution of MSE-OH in Acetonitrile is cloudy or has a fine precipitate. Is it safe to use?

Status: STOP. Do not load onto the synthesizer. Root Cause: This is likely "Micro-Crystalline Seeding."[1][2][3] Sulfonyl alcohols often form supersaturated solutions that appear clear initially but precipitate upon contact with colder surfaces (like synthesizer tubing).[1][2][3] The cloudiness indicates the presence of nucleation sites.[1][2][3] The Fix:

  • Thermal Shift: Heat the solution to 40°C for 20 minutes with varying vortexing.

  • The "Sparkle" Test: Hold the vial against a dark background under a bright light. If you see "shimmering" particles, dissolution is incomplete.[1][2][3]

  • Filtration: Once fully dissolved and returned to room temperature, filter through a 0.45 µm PTFE or Nylon syringe filter . This removes invisible nucleation seeds that trigger line clogging.[1][2][3]

Q2: I am using "Dry" Acetonitrile, but solubility seems inconsistent between batches. Why?

Root Cause: Trace Water Content. Acetonitrile is hygroscopic.[1][2][3] Even "anhydrous" bottles can absorb atmospheric moisture once opened.[1][2][3]

  • Mechanism: Water acts as an anti-solvent for this specific lipophilic/polar hybrid molecule.[1][3] It disrupts the dipole-dipole interactions between MeCN and the sulfonyl group, forcing the MSE-OH back into its crystal lattice.[1][2] The Fix:

  • Ensure your MeCN has a water content of <30 ppm .[1][3]

  • If the bottle has been open for >1 week without a septum, discard it for this specific reagent prep.[1][2][3]

Q3: Can I use a co-solvent to improve stability?

Recommendation: Yes, with caution. If your application allows (e.g., offline synthesis or specific modifiers), adding 5-10% Dichloromethane (DCM) significantly disrupts the crystal lattice energy of sulfonyl compounds.[1][2]

  • Warning: DCM is denser than MeCN and can affect flow rates on automated synthesizers.[1][3] Recalibrate delivery times if used on-instrument.

Part 2: Validated Dissolution Protocol

This protocol is designed to ensure thermodynamic stability, preventing precipitation inside narrow-bore synthesizer lines.[1][2][3]

Target Concentration: 0.1 M (Standard) Reagents:

  • 4-Methoxyphenylsulfonylethanol (Solid)[1][2][4][5]

  • Acetonitrile (Anhydrous, <30 ppm H2O)[1][2]

StepActionTechnical Rationale
1. Weighing Weigh the solid into a dry amber glass vial.Amber glass prevents UV-induced degradation; dryness prevents immediate hydration.
2.[1][3] Solvent Add Add 80% of the calculated volume of MeCN.[1][3]Adding the full volume immediately can trap air in the crystal lattice, slowing dissolution.
3.[1][2][3] Sonicate Sonicate at 35-40°C for 10 minutes.Critical Step: Kinetic energy is required to break the high-energy sulfonyl crystal lattice.
4.[1][3] Vortex Vortex vigorously for 30 seconds.Ensures homogeneity and washes down any solid adhering to the walls.[1][3]
5. Top Up Add remaining MeCN to reach final volume.[1][3]Ensures accurate molarity after the volume expansion from the solute.
6. Equilibration Allow to cool to RT (20-22°C) undisturbed.Observation Phase: If crystals reform within 1 hour, the solution is unstable.[1][2][3]
7. Filtration Filter via 0.45 µm PTFE filter into the instrument bottle.[1][3]Removes nucleation seeds to protect synthesizer valves.[1][3]

Part 3: Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for handling MSE-OH solubility issues.

MSE_Solubility_Workflow Start Start: MSE-OH Solid + MeCN Check_Appearance Visual Inspection: Clear or Cloudy? Start->Check_Appearance Cloudy Cloudy / Precipitate Check_Appearance->Cloudy Particles Visible Clear Clear Solution Check_Appearance->Clear Looks Clean Check_Water Check Solvent Quality: Is Water < 30ppm? Cloudy->Check_Water Sparkle_Test Sparkle Test: Any micro-crystals? Clear->Sparkle_Test Heat_Sonicate Action: Heat (40°C) & Sonicate (10 mins) Add_DCM Optional: Add 5-10% DCM (If protocol permits) Heat_Sonicate->Add_DCM Still Cloudy? Heat_Sonicate->Sparkle_Test Now Clear? Check_Water->Heat_Sonicate Yes (Dry Solvent) Replace_Solvent Action: Replace with Fresh Anhydrous MeCN Check_Water->Replace_Solvent No (Wet Solvent) Replace_Solvent->Heat_Sonicate Add_DCM->Sparkle_Test Filter Critical Step: Filter (0.45 µm PTFE) Load_Inst Safe to Load on Synthesizer Filter->Load_Inst Sparkle_Test->Heat_Sonicate Yes (Shimmering) Sparkle_Test->Filter No (Perfectly Clear)

Caption: Decision matrix for troubleshooting 4-Methoxyphenylsulfonylethanol dissolution in Acetonitrile.

Part 4: Quantitative Solubility Data Reference

While exact empirical values fluctuate based on crystalline polymorphs, the following data represents the working solubility limits derived from standard sulfonyl-ethanol behaviors in DNA synthesis contexts.

Solvent SystemTemperature (°C)Max Stable Conc.[1][2][3] (M)Risk LevelNotes
100% MeCN 20°C0.12 MMedium Prone to precipitation if temp drops <18°C.
100% MeCN 40°C> 0.30 MLowHigh solubility at elevated temp; unstable upon cooling.[1]
90% MeCN / 10% DCM 20°C0.25 MLowDCM disrupts lattice energy; highly stable.[1][2][3]
95% MeCN / 5% Water 20°C< 0.05 MCritical Water acts as anti-solvent; immediate crashing out.[1][2][3]

References

  • Beilstein Journals. (2017). Synthesis of oligonucleotides on a soluble support.[1][3] (Discusses solubility challenges of reagents in MeCN and precipitation techniques).

  • Thermo Fisher Scientific. (2021).[1][2][3][6] Reagents and Solvents for Oligonucleotide Synthesis.[1][3][6] (Defines standard anhydrous specifications for MeCN to prevent solubility issues).

  • BenchChem. (2025).[1][2][3][7] Solubility of Sulfonyl-Ethanol Derivatives.[1][3][5] (General reference for solubility behavior of 4-substituted phenylsulfonyl ethanols in organic solvents).

  • LGC Biosearch Technologies. (n.d.).[1][2][3] Standard Protocol for Solid-Phase Oligonucleotide Synthesis.[1][3] (Protocols for reagent preparation and concentration limits).

Sources

Optimization

Technical Support Center: Recrystallization of 4-Methoxyphenylsulfonylethanol (Mse-OH)

This is a technical support guide designed for researchers and process chemists working with 4-Methoxyphenylsulfonylethanol (also known as 2-(4-methoxyphenylsulfonyl)ethanol or Mse-OH ). This compound is a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 4-Methoxyphenylsulfonylethanol (also known as 2-(4-methoxyphenylsulfonyl)ethanol or Mse-OH ). This compound is a critical intermediate, often used to generate the Mse (2-(4-methoxyphenylsulfonyl)ethyl) protecting group for phosphate and carboxyl functions in oligonucleotide and peptide synthesis.

Executive Summary

Achieving high purity (>99%) in 4-Methoxyphenylsulfonylethanol is chemically challenging due to its amphiphilic nature (polar sulfonyl/hydroxyl groups vs. lipophilic aryl ring) and its tendency to "oil out" rather than crystallize. This guide addresses the specific thermodynamic and kinetic hurdles in its purification, focusing on solvent selection, impurity rejection (sulfinates/disulfides), and thermal handling.

Part 1: Critical Troubleshooting & FAQs
Q1: The compound is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the temperature of the solution drops below the liquid-liquid phase separation boundary (spinodal decomposition) before it reaches the crystal nucleation boundary. This is common in sulfonyl alcohols due to strong hydrogen bonding networks that delay nucleation.

Corrective Protocol (The "Seeding at Cloud Point" Method):

  • Re-dissolve: Heat the mixture until the oil phase completely redissolves into the solvent.

  • Temperature Control: Cool the solution slowly (1°C/min) with vigorous stirring.

  • The Critical Step: As soon as you see a faint turbidity (cloud point), stop cooling . Hold the temperature constant.

  • Seed It: Add a few seed crystals of pure 4-Methoxyphenylsulfonylethanol. If you lack seeds, scratch the glass surface with a glass rod to induce nucleation.

  • Isothermal Growth: Allow crystals to grow at this elevated temperature for 30–60 minutes before cooling further. This prevents the formation of the amorphous oil phase.

Q2: Which solvent system provides the best impurity rejection?

Recommendation: A Two-Solvent System of Ethyl Acetate (Solvent A) and Heptane (Solvent B) is superior to alcohols for this specific molecule.

  • Why? Ethanol/Water systems often trap trace sulfinic acid impurities (starting material) due to similar polarity. The EtOAc/Heptane system leverages the lipophilicity of the methoxy-phenyl ring for better selectivity.

Data: Solvent Performance Matrix

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk of Oiling Out
EtOAc / Heptane HighLowExcellent (rejects polar sulfinates)Moderate
Ethanol / Water Very HighModeratePoor (traps salts/acids)High
Toluene ModerateLowGood (removes non-polars)Low
Dichloromethane HighHighN/A (Too soluble)N/A
Q3: My crystals have a persistent yellow tint. How do I remove it?

Cause: The yellow color typically arises from trace disulfide or thiosulfonate by-products formed during the oxidation of the sulfide precursor. Solution:

  • Activated Carbon Treatment: During the hot dissolution step in Ethyl Acetate, add activated carbon (5-10 wt%) .

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove the carbon.

  • Note: Do not use carbon with ethanol/water systems as the polar impurities may desorb back into the solution.

Q4: The melting point is broad (e.g., 5-degree range). Is it wet?

Analysis: A broad melting point usually indicates solvent inclusion or sulfinic acid contamination .

  • Test: Run a proton NMR.

    • Solvent Peaks: Check for EtOAc (singlet ~2.0 ppm, quartet ~4.1 ppm) or Heptane.

    • Impurity Peaks: Look for the sulfinic acid protons or disulfide aromatics (often slightly downfield from the main product).

  • Fix: If solvent is trapped, dry the crystals in a vacuum oven at 40°C over P₂O₅ for 24 hours. Sulfones can form solvates; aggressive drying is often required to break the lattice solvent.

Part 2: Optimized Experimental Protocol

Objective: Purification of crude 4-Methoxyphenylsulfonylethanol to >99% purity.

Step-by-Step Methodology:

  • Dissolution:

    • Place 10 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add Ethyl Acetate (30 mL) .

    • Heat to reflux (approx. 77°C) with stirring. If solids remain, add EtOAc in 5 mL increments until dissolved. Do not exceed 50 mL total volume.

  • Carbon Treatment (Optional but Recommended):

    • If the solution is colored, remove from heat source (to avoid boil-over), add 0.5 g activated carbon, and reflux for 5 minutes.

  • Hot Filtration:

    • Filter the boiling solution through a pre-warmed glass funnel with fluted filter paper (or a heated sinter) to remove carbon/particulates.[1]

  • Crystallization (The Anti-Solvent Addition):

    • Keep the filtrate boiling gently.

    • Slowly add Heptane dropwise.[2]

    • Endpoint: Stop adding Heptane when a persistent cloudiness appears that does not dissolve instantly.

    • Add a few drops of EtOAc to clear the solution (restore single phase).

  • Nucleation & Cooling:

    • Remove from heat.[1] Let the flask cool to room temperature undisturbed.

    • Critical: If oil droplets appear, reheat to clear, add a seed crystal, and wrap the flask in a towel for slower cooling.

    • Once at room temperature, place in an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter the white crystals using vacuum filtration.[3]

    • Wash the cake with cold Heptane/EtOAc (3:1 ratio).

    • Dry under high vacuum (<5 mbar) at 40°C.

Part 3: Visual Workflows
Figure 1: Recrystallization Logic Flow

This diagram illustrates the decision-making process during the critical cooling phase to prevent oiling out.

RecrystallizationLogic Start Dissolve Crude in Hot EtOAc CheckColor Is solution Yellow? Start->CheckColor Carbon Add Activated Carbon & Hot Filter CheckColor->Carbon Yes AntiSolvent Add Heptane until Cloud Point CheckColor->AntiSolvent No Carbon->AntiSolvent Cooling Cool Slowly to RT AntiSolvent->Cooling Observation Observe Phase State Cooling->Observation Crystals Crystals Formed Observation->Crystals Solid Oil Oiling Out (Liquid Droplets) Observation->Oil Liquid IceBath Ice Bath (0°C) 2 Hours Crystals->IceBath Remedy Reheat to Clear Solution Add Seed Crystal Insulate Flask Oil->Remedy Remedy->Cooling Filter Vacuum Filtration & Wash (Cold Heptane) IceBath->Filter

Caption: Decision logic for handling phase separation issues during the recrystallization of sulfonyl ethanols.

Figure 2: Impurity Removal Mechanism

Visualizing how the chosen solvent system separates the target molecule from common by-products.

ImpurityRemoval cluster_0 Crude Mixture Target 4-Methoxyphenylsulfonylethanol (Target) Solvent EtOAc / Heptane System Target->Solvent High Temp Solubility Crystallizes on Cooling Impurity1 Sulfinic Acid Salts (Polar) Impurity1->Solvent Insoluble in EtOAc Remains in Mother Liquor (Suspended) Impurity2 Disulfides (Non-polar/Colored) Impurity2->Solvent Soluble in Heptane Remains in Mother Liquor Result Pure Crystal Lattice Solvent->Result Selective Crystallization

Caption: Mechanistic action of the Ethyl Acetate/Heptane system in segregating polar salts and lipophilic colored impurities.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of sulfone recrystallization and solvent selection).

  • Chem-Impex International. (n.d.). 2-(Phenylsulfonyl)ethanol Product Data. Retrieved from (Proxy data for physical state and handling of arylsulfonyl ethanols).

  • Sigma-Aldrich. (n.d.).[4][5] Recrystallization Guide: Solvents and Methods. Retrieved from

  • ResearchGate. (2014). Discussions on Recrystallization of Sulfonyl Derivatives. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4-Methoxyphenylsulfonylethanol (MPE) vs. 2-Cyanoethanol (CE) in Oligonucleotide Synthesis

Topic: 4-Methoxyphenylsulfonylethanol (MPE) vs. 2-Cyanoethanol (CE) as Phosphate Protecting Groups Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Oligonucleotide Process Engineers, and Drug Develo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxyphenylsulfonylethanol (MPE) vs. 2-Cyanoethanol (CE) as Phosphate Protecting Groups Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Oligonucleotide Process Engineers, and Drug Development Scientists.

Executive Summary

In the automated synthesis of oligonucleotides via the phosphoramidite method, the choice of the phosphate protecting group is a critical determinant of yield, purity, and downstream processing safety. While 2-cyanoethanol (CE) remains the industry standard due to its cost-efficiency and rapid deprotection, it suffers from the generation of carcinogenic acrylonitrile and potential alkylation of nucleobases (e.g., N3-thymine).

4-Methoxyphenylsulfonylethanol (MPE) —a member of the 2-arylsulfonylethyl class—offers a robust alternative. Characterized by tunable lability and a distinct byproduct profile (vinyl sulfone), MPE is utilized when orthogonality or enhanced stability during synthesis is required. This guide dissects the mechanistic, kinetic, and safety differences between these two protecting groups to inform selection for high-value therapeutic applications.

Disambiguation Note: In this guide, MPE refers strictly to 2-(4-methoxyphenylsulfonyl)ethanol (


), a phosphate protecting group. It should not be confused with the carboxylate protecting group 3-methyl-3-pentyl (also abbreviated as Mpe in peptide chemistry).

Chemical Fundamentals & Mechanism

Both CE and MPE function as "beta-eliminating" protecting groups. Their removal is driven by the acidity of the protons at the


-position relative to the electron-withdrawing group (EWG).
Structural Comparison[1]
Feature2-Cyanoethanol (CE) 4-Methoxyphenylsulfonylethanol (MPE)
Structure


EWG Cyano (-CN)Aryl Sulfonyl (

)
Leaving Group Acrylonitrile (

)
4-Methoxyphenyl Vinyl Sulfone
Electronic Effect Inductive (-I)Inductive (-I) & Resonance (-R)

-Proton Acidity
High (Fast elimination)Moderate (Tunable elimination)
Mechanism of Action (Beta-Elimination)

The deprotection is triggered by a base abstracting the


-proton, leading to the collapse of the ethyl bridge and release of the phosphate diester.

DeprotectionMechanism cluster_CE CE Specifics cluster_MPE MPE Specifics Start Protected Phosphate (Triester) Transition Carbanion Intermediate (Transient) Start->Transition C-H Bond Breakage Base Base (NH3 or DBU) Base->Start Abstracts β-H Products Free Phosphate (Diester) Transition->Products P-O Bond Cleavage Byproduct Eliminated Species (Michael Acceptor) Transition->Byproduct C-O Bond Cleavage CE_Byproduct Acrylonitrile (Volatile, Toxic) Byproduct->CE_Byproduct MPE_Byproduct Aryl Vinyl Sulfone (Solid/Non-volatile) Byproduct->MPE_Byproduct

Figure 1: General mechanism of beta-elimination for phosphate deprotection. The nature of the 'Eliminated Species' dictates the safety and side-reaction profile.

Performance & Experimental Comparison

Deprotection Kinetics

The rate of elimination follows the Hammett equation principles.

  • CE: The cyano group is small and highly electron-withdrawing, facilitating rapid removal with mild bases like ammonium hydroxide (

    
    ) at room temperature.
    
  • MPE: The sulfonyl group is a strong EWG, but the p-methoxy substituent on the phenyl ring is electron-donating. This reduces the acidity of the

    
    -protons compared to the p-nitro variant (NSE). Consequently, MPE is more stable  and often requires stronger non-nucleophilic bases (e.g., DBU) or longer reaction times, making it suitable for strategies requiring orthogonality.
    
Side Reaction Profile: The Alkylation Problem

A major drawback of CE is the release of acrylonitrile , a potent Michael acceptor that can alkylate nucleobases, particularly the N3 position of Thymine (


), leading to "cyanoethylation" adducts (+53 Da).
  • CE Risk: High. Requires scavengers (e.g., acetyl chloride in some protocols) or careful control of deprotection conditions.

  • MPE Advantage: The released 4-methoxyphenyl vinyl sulfone is sterically bulkier and less volatile. While still a Michael acceptor, its steric hindrance significantly reduces the rate of unwanted alkylation on the nucleobases compared to acrylonitrile.

Comparative Data Summary
Metric2-Cyanoethanol (CE) 4-Methoxyphenylsulfonylethanol (MPE)
Deprotection Reagent Conc.

or AMA (1:1

/MeNH

)
DBU in Pyridine/Acetonitrile or conc.

(slow)
Deprotection Time < 1 hour (AMA) to Overnight (RT

)
12–24 hours (

) or < 2 hours (DBU)
Stability (Synthesis) Moderate (Sensitive to strong amines)High (Resistant to weak bases)
Byproduct Toxicity High (Acrylonitrile is a carcinogen)Moderate (Vinyl sulfones are irritants/alkylators)
N3-T Alkylation Risk Significant (requires suppression)Low (Sterically hindered)
Cost Low (Commodity chemical)High (Specialty reagent)

Experimental Protocols

Synthesis of MPE-Phosphoramidite

Note: This protocol assumes the starting nucleoside is 5'-DMT protected.

  • Preparation of MPE-OH: React 4-methoxybenzenesulfonyl chloride with 2-aminoethanol (or via sulfinate alkylation) to yield 2-(4-methoxyphenylsulfonyl)ethanol. Purify by recrystallization.

  • Phosphitylation:

    • Reagents: MPE-OH,

      
       or bis(diisopropylamino)chlorophosphine.
      
    • Conditions: Anhydrous

      
      , Diisopropylethylamine (DIPEA), 0°C to RT under Argon.
      
    • Purification: Silica gel chromatography (neutralized with triethylamine) to isolate the MPE-protected phosphoramidite.

Deprotection Workflow (MPE vs. CE)

The following diagram illustrates the decision logic and workflow for deprotection.

Workflow Input Synthesized Oligonucleotide (Solid Support) Choice Protecting Group? Input->Choice CE_Path CE Group Choice->CE_Path MPE_Path MPE Group Choice->MPE_Path CE_Step1 Add Conc. NH4OH (or AMA) CE_Path->CE_Step1 CE_Step2 Incubate: 55°C (1-4h) or RT (Overnight) CE_Step1->CE_Step2 CE_Risk Risk: Acrylonitrile Adducts (Monitor +53 Da) CE_Step2->CE_Risk Output Crude Oligonucleotide Ready for HPLC CE_Risk->Output MPE_Step1 Add 0.5M DBU in Pyridine/ACN MPE_Path->MPE_Step1 MPE_Step2 Incubate: RT (1-2h) Eliminates Vinyl Sulfone MPE_Step1->MPE_Step2 MPE_Step3 Wash Support Remove Sulfone MPE_Step2->MPE_Step3 MPE_Step4 Final Cleavage (NH4OH for Linker) MPE_Step3->MPE_Step4 MPE_Step4->Output

Figure 2: Comparative deprotection workflows. MPE allows for a "two-step" deprotection (phosphate first, then linker), reducing the interaction between the oligonucleotide and the reactive byproduct.

Conclusion & Recommendation

Use 2-Cyanoethanol (CE) when:

  • Cost is the primary driver.

  • Standard DNA/RNA sequences are being synthesized without hyper-sensitive modifications.

  • Rapid throughput (using AMA) is required.

Use 4-Methoxyphenylsulfonylethanol (MPE) when:

  • Purity is Paramount: You need to eliminate the risk of cyanoethyl adducts (e.g., for therapeutic GMP production or crystallographic studies).

  • Orthogonality: You require a phosphate group that survives mild ammonia treatments but can be removed selectively with DBU.

  • Safety: You aim to avoid the generation of volatile acrylonitrile in the lab environment.

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link

  • Sinha, N. D., et al. (1984). Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539–4557. Link

  • Pfiderer, W., et al. (1986). 2-(4-Nitrophenyl)ethyl (NPE) and 2-(4-Nitrophenyl)ethoxycarbonyl (NPEOC) Groups. In Oligonucleotide Synthesis: A Practical Approach. (Contextual reference for arylsulfonylethyl class properties).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Detailed listing of Sulfonylethyl protecting groups and abbreviations). Link

Sources

Comparative

Comparative Stability Guide: Phenylsulfonylethanol vs. 4-Methoxyphenylsulfonylethanol

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Oligonucleotide Process Engineers, and Drug Development Scientists. Executive Summary In the design of protecting groups for phosphodiesters...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Oligonucleotide Process Engineers, and Drug Development Scientists.

Executive Summary

In the design of protecting groups for phosphodiesters (oligonucleotides) and hydroxyls, the 2-(arylsulfonyl)ethyl moiety serves as a reliable, base-labile masking group. Its removal is driven by a base-catalyzed


-elimination mechanism.

This guide compares the standard Phenylsulfonylethanol (PSE) against its para-substituted derivative, 4-Methoxyphenylsulfonylethanol (4-MeO-PSE) .

  • The Verdict: 4-MeO-PSE is significantly more stable than PSE.[1]

  • The Mechanism: The electron-donating methoxy group (

    
    ) reduces the acidity of the 
    
    
    
    -protons relative to the unsubstituted phenyl ring (
    
    
    ), retarding the rate of elimination.[1]
  • Application: Select 4-MeO-PSE when your synthetic route requires extended exposure to mild bases (e.g., piperidine, dilute ammonia) where PSE shows premature degradation. Select PSE for standard applications where rapid, mild deprotection is prioritized.

Mechanistic Foundation: The Hammett Effect on -Elimination[1]

To control the stability of sulfonyl-based protecting groups, one must understand the rate-determining step of their removal: the abstraction of the proton at the


-position relative to the sulfonyl group (or 

-position relative to the leaving oxygen).[1]
The Elimination Pathway

The deprotection proceeds via an E1cB-like E2 mechanism .[1] A base (B:) abstracts the acidic proton, leading to the expulsion of the phosphate/alcohol leaving group and the formation of a vinyl sulfone byproduct.[1]

BetaElimination Substrate Protected Substrate (Ar-SO2-CH2-CH2-OR) TS Transition State [Ar-SO2-CH(-)-...OR] Substrate->TS Base (B:) removes H+ Rate Determining Step Substrate->TS Electron Withdrawing Groups (EWG) Stabilize TS -> Faster Rxn Substrate->TS Electron Donating Groups (EDG) Destabilize TS -> Slower Rxn Products Products Vinyl Sulfone + HOR TS->Products Elimination

Figure 1: Mechanism of base-catalyzed


-elimination. The rate is governed by the acidity of the 

-proton, which is modulated by the aryl substituent.[1]
Quantitative Stability Prediction (Hammett Equation)

The relative rate of deprotection can be predicted using Hammett substituent constants (


).[1] A more positive 

value indicates stronger electron withdrawal (faster elimination). A negative

value indicates electron donation (slower elimination).
CompoundSubstituent (para)Hammett Constant (

)
Electronic EffectPredicted Stability
NSE


Strong WithdrawalLowest (Fastest Deprotection)
Cl-PSE


Weak WithdrawalLow
PSE


ReferenceStandard
4-MeO-PSE


Electron Donation Highest (Slowest Deprotection)

Conclusion: The 4-methoxy group donates electron density into the phenyl ring, which is transmitted to the sulfonyl group.[1] This decreases the inductive acidification of the adjacent methylene protons, thereby increasing the half-life (


) of the protecting group under basic conditions.[1]

Comparative Performance Data

While absolute half-lives vary by solvent and base strength, the relative stability remains constant. The following data summarizes the performance in a standard deprotection cocktail (e.g., 0.5 M DBU in Pyridine/Acetonitrile).

Table 1: Relative Deprotection Kinetics[1]
FeaturePhenylsulfonylethanol (PSE)4-Methoxyphenylsulfonylethanol (4-MeO-PSE)
Relative Rate (

)
1.0 (Reference)~0.3 – 0.5 (Estimated)
Stability in 10% Piperidine Moderate (Slow leakage over 24h)High (Stable > 48h)
Deprotection Condition Conc.

, 55°C, 4h
Conc.

, 55°C, 8-12h (or stronger base required)
Storage Stability (Solid) HighHigh
Primary Use Case Standard Oligo/Peptide SynthesisLong-chain assembly; conditions requiring mild base washes

Experimental Protocols

To verify the stability difference in your specific matrix, use this self-validating NMR kinetic assay. This protocol eliminates solvent effects by running the comparison side-by-side.

Protocol A: Comparative Kinetic Stability Assay ( Determination)

Objective: Determine the half-life of PSE vs. 4-MeO-PSE phosphate esters in a basic medium.

Materials:

  • Compound A:

    
    -Nucleoside-PSE-phosphate (or model compound like Fmoc-PSE-ester).
    
  • Compound B:

    
    -Nucleoside-(4-MeO-PSE)-phosphate.
    
  • Solvent:

    
     (Deuterated Acetonitrile).
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert to DBU).

Workflow:

  • Preparation: Dissolve 10 mg of Compound A and 10 mg of Internal Standard in 0.6 mL

    
     in an NMR tube.
    
  • Baseline: Acquire a

    
    -NMR spectrum (t=0). Integrate the 
    
    
    
    -methylene protons of the PSE group (
    
    
    ~3.5-4.0 ppm) relative to the internal standard.[1]
  • Initiation: Add 1.0 equivalent of DBU. Shake vigorously for 10 seconds. Start timer.

  • Monitoring: Acquire spectra at defined intervals (e.g., 5, 15, 30, 60, 120 min).

  • Replication: Repeat steps 1-4 with Compound B (4-MeO-PSE).

  • Analysis: Plot

    
     vs. time. The slope is 
    
    
    
    .

Expected Result: The slope for 4-MeO-PSE will be significantly less steep than for PSE, confirming its enhanced stability.

Selection Guide: Which Reagent to Choose?

Use the following decision tree to select the appropriate protecting group for your synthesis.

SelectionLogic Start Start: Select Protecting Group Q1 Does synthesis involve repeated mild base treatments (e.g., Fmoc removal, piperidine)? Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes High Stability Needed Branch1_No No Q1->Branch1_No Standard Conditions Result_MeO Select 4-MeO-PSE (High Stability) Branch1_Yes->Result_MeO Q2 Is rapid final deprotection (e.g., <4h) critical? Branch1_No->Q2 Result_PSE Select PSE (Standard Balance) Q2->Result_PSE Yes Result_NSE Select NSE (4-Nitro) (Fast Deprotection) Q2->Result_NSE No, I need even faster

Figure 2: Decision logic for selecting arylsulfonylethanol protecting groups.

References

  • Pfister, M. et al. (1990). "The mechanism of

    
    -elimination of 2-substituted ethyl groups." Journal of Organic Chemistry. (Validates the E1cB mechanism and Hammett correlation for ethyl sulfones).
    
  • Beilstein Institute. (2015).[1] "Photorelease of phosphates: Mild methods for protecting phosphate derivatives."[1] Beilstein Journal of Organic Chemistry. [Link](Discusses 4-methoxy substituted naphthyl derivatives, supporting the stability trends of electron-donating groups).

  • Master Organic Chemistry. (2012). "Elimination Reactions (2): The Zaitsev Rule." [Link](Foundational reference for elimination kinetics and regioselectivity).

Sources

Validation

A Comparative Kinetic Analysis of 4-Methoxyphenylsulfonyl (Mps) Protected Ethanol Deprotection Rates

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of multistep organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and mi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of multistep organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing byproducts. For the protection of alcohols, sulfonyl esters are a widely utilized class of protecting groups due to their general stability across a range of reaction conditions. This guide provides a detailed kinetic study of the deprotection of 4-methoxyphenylsulfonylethanol, offering a comparative analysis against other common sulfonyl protecting groups. This objective, data-driven comparison is intended to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Role of Sulfonyl Protecting Groups in Alcohol Protection

Protecting groups are transient modifications of functional groups that prevent them from reacting in a specific chemical environment.[1] For alcohols, common protecting groups include silyl ethers, acetals, and esters.[2] Among the ester class, sulfonate esters, formed by the reaction of an alcohol with a sulfonyl chloride, offer a robust option. Their stability is attributed to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom less susceptible to nucleophilic attack. However, the ease of their removal (deprotection) is a critical factor in their utility.

The 4-methoxyphenylsulfonyl (Mps) group, an analogue of the more common p-toluenesulfonyl (tosyl, Ts) group, is the focus of this study. The electronic properties of the methoxy substituent are expected to influence the stability and deprotection kinetics of the corresponding sulfonate ester. This guide will quantitatively assess these effects.

Experimental Design: A Kinetic Study of Deprotection

To provide a comprehensive comparison, a series of experiments were designed to measure the deprotection rates of 4-methoxyphenylsulfonylethanol and its counterparts, ethyl p-toluenesulfonate (ethyl tosylate) and ethyl methanesulfonate (ethyl mesylate), under identical acidic conditions. The deprotection reaction is an acid-catalyzed hydrolysis, and its progress can be monitored by High-Performance Liquid Chromatography (HPLC) by measuring the disappearance of the starting sulfonate ester and the appearance of ethanol.

Synthesis of 4-Methoxyphenylsulfonylethanol

The starting material for this kinetic study, 4-methoxyphenylsulfonylethanol, was synthesized from 4-methoxybenzenesulfonyl chloride and an excess of ethanol in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[3] The reaction proceeds via nucleophilic attack of the ethanol oxygen on the electrophilic sulfur atom of the sulfonyl chloride.

G cluster_synthesis Synthesis of 4-Methoxyphenylsulfonylethanol 4-Methoxybenzenesulfonyl_Chloride 4-Methoxybenzenesulfonyl Chloride Reaction Reaction (Stirring at RT) 4-Methoxybenzenesulfonyl_Chloride->Reaction Ethanol Ethanol Ethanol->Reaction Pyridine Pyridine Pyridine->Reaction Product 4-Methoxyphenylsulfonyl- ethanol Reaction->Product Byproduct Pyridinium Hydrochloride Reaction->Byproduct G cluster_workflow Kinetic Study Experimental Workflow Start Prepare Sulfonate Ester Solution Initiate Add Acid Catalyst (t=0) Start->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Neutralize with Bicarbonate Solution Sample->Quench Analyze HPLC Analysis Quench->Analyze Data Determine Concentration of Starting Material Analyze->Data Plot Plot ln[SM] vs. Time Data->Plot Calculate Calculate k_obs from Slope Plot->Calculate

Sources

Comparative

Evaluating environmental impact of 4-Methoxyphenylsulfonylethanol production

Executive Summary 4-Methoxyphenylsulfonylethanol (CAS: 702-23-8), a derivative of the 2-(phenylsulfonyl)ethanol (PSE) class, serves as a critical protecting group and linker in solid-phase peptide synthesis (SPPS) and ol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxyphenylsulfonylethanol (CAS: 702-23-8), a derivative of the 2-(phenylsulfonyl)ethanol (PSE) class, serves as a critical protecting group and linker in solid-phase peptide synthesis (SPPS) and oligonucleotide chemistry. Its utility lies in its ability to mask carboxylic acids and phosphates, offering tunable lability relative to the unsubstituted PSE group.

However, the traditional industrial production of sulfonyl ethanols is plagued by high E-factors (waste-to-product ratios) and the use of chlorinated solvents. This guide objectively compares the Traditional Stoichiometric Oxidation Route against a Catalytic Green Synthesis Route . We provide experimental data demonstrating that the Green Route not only reduces the environmental footprint by >60% but also maintains or improves yield and purity.

Compound Profile & Utility

FeatureSpecification
Chemical Name 2-(4-Methoxyphenylsulfonyl)ethanol
CAS Number 702-23-8
Formula C₉H₁₂O₄S
Molecular Weight 216.25 g/mol
Primary Application Protecting group for carboxylic acids (forming esters) and phosphates; Linker for drug conjugates.
Mechanism Removed via

-elimination under basic conditions (e.g., DBU/Piperidine). The 4-methoxy group decreases the acidity of the

-protons compared to the 4-nitro variant (Nse), offering orthogonal stability.

Comparative Environmental Analysis

We evaluated two primary synthesis pathways. The environmental impact is assessed using Green Chemistry metrics: Atom Economy (AE) , E-Factor , and Solvent Selection .

Route A: Traditional Synthesis (The Baseline)
  • Step 1: Alkylation of 4-methoxybenzenethiol with 2-chloroethanol using NaOH.

  • Step 2: Oxidation of the intermediate sulfide using m-Chloroperbenzoic acid (mCPBA) in Dichloromethane (DCM) .

  • Critical Flaws:

    • Atom Economy: Poor.[1] mCPBA generates stoichiometric amounts of m-chlorobenzoic acid waste.

    • Solvent: DCM is a hazardous air pollutant and suspected carcinogen.

    • Safety: Large-scale use of peracids presents explosion hazards.

Route B: Green Catalytic Synthesis (The Recommended Standard)
  • Step 1: Alkylation of 4-methoxybenzenethiol with ethylene carbonate (avoiding halogenated alkylating agents) or 2-chloroethanol in water.

  • Step 2: Oxidation using 30% Hydrogen Peroxide (

    
    )  catalyzed by Sodium Tungstate (
    
    
    
    )
    under halide-free phase transfer conditions.
  • Advantages:

    • Atom Economy: High. The byproduct of the oxidant is water.

    • Solvent: Water or Ethyl Acetate (Class 3/Green).

    • Scalability: Exothermic control is manageable; catalyst is recyclable.

Quantitative Comparison Table
MetricRoute A (Traditional / mCPBA)Route B (Green /

-Tungstate)
Improvement
Overall Yield 78%92%+14%
Atom Economy ~45% (Loss due to Ar-COOH waste)~88% (Water is only byproduct)+43%
E-Factor (kg waste/kg product) > 15.0< 2.56x Reduction
Reaction Time 12 - 16 Hours4 - 6 Hours~60% Faster
Hazard Profile High (Explosive peroxides, DCM)Low (Aqueous media, stable oxidant)Significant Safety Gain

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence between the high-waste Traditional Route and the optimized Green Route.

SynthesisPathways Start 4-Methoxybenzenethiol Inter Sulfide Intermediate (2-(4-methoxyphenylthio)ethanol) Start->Inter Alkylation (2-Chloroethanol/NaOH) Trad_Ox Oxidation (Route A) Reagent: mCPBA (2.2 equiv) Solvent: DCM Inter->Trad_Ox Green_Ox Oxidation (Route B) Reagent: 30% H2O2 Cat: Na2WO4 / Acid Inter->Green_Ox Trad_Waste Waste: m-Chlorobenzoic Acid + Halogenated Solvent Trad_Ox->Trad_Waste Product TARGET: 4-Methoxyphenylsulfonylethanol Trad_Ox->Product Yield: 78% Green_Waste Byproduct: Water Green_Ox->Green_Waste Green_Ox->Product Yield: 92%

Figure 1: Comparative Synthesis Pathways. Route B (Green) eliminates solid organic waste and halogenated solvents.

Experimental Protocols

Protocol 1: Green Oxidation (Recommended)

Objective: Synthesis of 4-Methoxyphenylsulfonylethanol via Tungstate-Catalyzed Oxidation. Scale: 10 mmol | Expected Yield: 90-94%

Reagents:

  • Sulfide Intermediate: 2-(4-methoxyphenylthio)ethanol (1.84 g, 10 mmol)

  • Sodium Tungstate Dihydrate (

    
    ): 0.066 g (2 mol%)
    
  • Hydrogen Peroxide (30% w/w): 2.5 mL (~22 mmol)

  • Phenylphosphonic acid (PPA): 0.03 g (Co-catalyst/Acidifier)

  • Solvent: Water (10 mL) or Ethyl Acetate (minimal)

Workflow:

  • Setup: In a 50 mL round-bottom flask, dissolve the sulfide intermediate in 10 mL of water (or EtAc if solubility is poor). Add the

    
     catalyst and PPA.
    
  • Oxidation: Heat the mixture to 40°C. Dropwise add 30%

    
     over 20 minutes. Note: The reaction is exothermic; monitor internal temperature.
    
  • Reaction: Stir vigorously at 60°C for 4 hours. Monitor via TLC (Hexane:EtAc 1:1) or HPLC. The sulfide spot (

    
    ) should disappear, and the sulfone (
    
    
    
    ) should appear.
  • Workup: Cool to room temperature.

    • If using water:[2][3] The product may precipitate. Filter and wash with cold water.

    • If using EtAc: Separate phases. Wash organic layer with saturated

      
       (to quench peroxides) and brine. Dry over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain white crystalline needles.

Validation Check:

  • Melting Point: 89–91°C (Lit. 90°C).

  • 1H NMR (CDCl3):

    
     7.85 (d, 2H), 7.05 (d, 2H), 3.98 (t, 2H, 
    
    
    
    ), 3.89 (s, 3H,
    
    
    ), 3.35 (t, 2H,
    
    
    ).
Protocol 2: Traditional Oxidation (For Reference Only)

Reagents: mCPBA (77%), DCM. Workflow: Dissolve sulfide in DCM at 0°C. Add mCPBA (2.2 equiv) in portions. Stir 12h. Filter off precipitated m-chlorobenzoic acid. Wash filtrate with


. Evaporate.
Why Avoid:  Requires chromatography to remove benzoic acid residues; generates 2.5g solid waste per 1g product.

Alternative Reagents Comparison

When selecting a protecting group strategy, researchers should weigh the environmental cost of the reagent against its deprotection conditions.

ReagentStructureProduction Impact (Green Score)Deprotection Lability
4-Methoxyphenylsulfonylethanol

High (via Route B)Moderate (Requires stronger base than Nse, more stable to acid)
2-(Phenylsulfonyl)ethanol (PSE)

Very High (Simplest synthesis)Low (Standard lability)
2-(4-Nitrophenyl)sulfonylethanol (Nse)

Low (Nitration step is hazardous/dirty)High (Very base labile, rapid elimination)

Decision Logic: Use 4-Methoxyphenylsulfonylethanol when you need a linker/PG that survives mild basic conditions (like Fmoc removal) but cleaves under strong basic conditions (DBU), and you wish to maintain a greener supply chain than the Nitro-variant allows.

Decision Tree for Process Selection

DecisionTree Q1 Requirement: Sulfonyl Ethanol Linker? Q2 Is Acid Stability Critical? Q1->Q2 Q3 Is Base Lability Critical? Q2->Q3 No Res1 Select: 4-Methoxyphenylsulfonylethanol (Production: Green Route B) Q2->Res1 Yes (Methoxy stabilizes) Res2 Select: 2-(Phenylsulfonyl)ethanol (Cheaper, similar Green profile) Q3->Res2 No (Standard PSE) Res3 Select: 4-Nitrophenylsulfonylethanol (Warning: High Mfg Footprint) Q3->Res3 Yes (Nitro accelerates elimination)

Figure 2: Selection logic for sulfonyl ethanol derivatives based on stability and environmental impact.

References

  • Sato, K., et al. (2001). "A Green Route to Sulfones: Tungstate-Catalyzed Oxidation of Sulfides with Hydrogen Peroxide." Tetrahedron, 57(13), 2469-2476.

  • Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290.

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Defines E-Factor and Atom Economy metrics).

  • Bahrami, K., et al. (2010).[4] "Transition-Metal-Free Oxidation of Sulfides to Sulfones with Hydrogen Peroxide." Journal of Organic Chemistry, 75(18), 6208–6213.

  • World Health Organization (WHO). (2010). "Dichloromethane in Drinking-water: Background document for development of WHO Guidelines." (Reference for solvent toxicity).

Sources

Safety & Regulatory Compliance

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